Manganese(2+)
Description
Structure
2D Structure
Properties
CAS No. |
16397-91-4 |
|---|---|
Molecular Formula |
Mn+2 |
Molecular Weight |
54.93804 g/mol |
IUPAC Name |
manganese(2+) |
InChI |
InChI=1S/Mn/q+2 |
InChI Key |
WAEMQWOKJMHJLA-UHFFFAOYSA-N |
SMILES |
[Mn+2] |
Canonical SMILES |
[Mn+2] |
boiling_point |
2061 |
melting_point |
1246 1244°C |
Other CAS No. |
7439-96-5 16397-91-4 |
physical_description |
Solid |
Origin of Product |
United States |
Geochemistry and Environmental Dynamics of Manganese Ii
Manganese(II) Speciation in Aqueous Environments
The speciation of manganese in aqueous environments is predominantly controlled by pH and redox potential (pe). wikipedia.org In acidic and reducing conditions, the soluble Mn(II) ion is the dominant species. Conversely, as pH and redox potential increase, Mn(II) is oxidized to form insoluble manganese oxides and hydroxides.
Solubility and Mobility of Mn(II) in Acidic Aqueous Systems
In acidic aqueous systems, typically with a pH below 5.5, Manganese(II) exhibits high solubility and mobility. truegeometry.commdpi.com Under these conditions, Mn(II) primarily exists as the free hydrated ion, [Mn(H₂O)₆]²⁺. rsc.orgnih.govnih.gov The acidic environment prevents the precipitation of manganese hydroxides and carbonates, thus keeping Mn(II) in the dissolved phase. The high concentration of protons (H⁺) in acidic waters also competes with Mn(II) for sorption sites on mineral surfaces, further enhancing its mobility. truegeometry.com
The solubility of Mn(II) in acidic solutions is a critical factor in its transport through soil and groundwater systems. In regions with acidic rainfall or industrial pollution, the leaching of Mn(II) from soils and minerals can be significantly accelerated, leading to elevated concentrations in water bodies.
Redox Control on Mn(II) Speciation in Oxic and Anoxic Settings
The redox state of the environment plays a pivotal role in controlling manganese speciation. The transition between oxic (oxygen-rich) and anoxic (oxygen-poor) conditions drives the cycling of manganese between its soluble Mn(II) form and insoluble Mn(III)/Mn(IV) oxides. researchgate.netresearchgate.net
In oxic environments, Mn(II) can be oxidized to form manganese oxides and oxyhydroxides, such as birnessite and hausmannite. acs.org This oxidation can be mediated by microbial activity or can occur abiotically on mineral surfaces. acs.orgnih.gov The oxidation of Mn(II) is a key process that leads to the sequestration of manganese in soils and sediments. frontiersin.org
Conversely, in anoxic settings, such as in waterlogged soils or deep-sea sediments, manganese oxides can be used as electron acceptors by microorganisms for the decomposition of organic matter. researchgate.netresearchgate.net This process, known as dissimilatory manganese reduction, results in the reduction of Mn(III)/Mn(IV) back to the soluble Mn(II) form, releasing it into the porewater. researchgate.net This redox cycling at oxic-anoxic interfaces is a fundamental driver of manganese distribution in many natural systems. elsevierpure.com
Formation and Dissolution of Mn(II)-Containing Minerals
A variety of minerals contain Manganese(II) as a primary constituent. One of the most significant is rhodochrosite (MnCO₃), which can precipitate in anoxic environments where both Mn(II) and carbonate ions are abundant. nih.gov The dissolution of rhodochrosite can be enhanced by fungal activity, which releases Mn(II) and can lead to the subsequent formation of manganese oxides. nih.govresearchgate.net
Other Mn(II)-containing minerals include manganosite (MnO) and pyrochroite [Mn(OH)₂]. pnas.org The formation and dissolution of these minerals are governed by the specific geochemical conditions of the environment, including pH, redox potential, and the presence of complexing ligands. For instance, under alkaline conditions, the solubility of Mn(II) is controlled by the precipitation of manganese(II) hydroxide (B78521). truegeometry.com
The table below summarizes the conditions favoring the formation and dissolution of key Mn(II)-containing minerals and species.
| Mineral/Species | Formation Conditions | Dissolution Conditions |
| [Mn(H₂O)₆]²⁺ (aq) | Acidic pH (<5.5), both oxic and anoxic conditions | Stable in acidic solutions |
| Rhodochrosite (MnCO₃) | Anoxic conditions, presence of carbonate ions | Acidic conditions, microbial activity |
| Manganosite (MnO) | High-temperature, reducing environments | Acidic and oxidizing conditions |
| Pyrochroite [Mn(OH)₂] | Alkaline pH, anoxic conditions | Acidic conditions |
Manganese(II) Cycling in Soil and Sedimentary Systems
The cycling of Manganese(II) in soils and sediments is a dynamic process involving inputs from rock weathering, internal recycling through redox transformations, and eventual burial in the geological record.
Mn(II) Release from Weathering Bedrock Minerals
The primary source of new manganese to the Earth's surface environment is the weathering of manganese-bearing minerals in bedrock. acs.orgresearchgate.net Igneous and metamorphic rocks contain manganese primarily in silicate (B1173343) and oxide minerals, where it is often present in the +2 oxidation state. youtube.com During chemical weathering, these primary minerals are broken down, releasing soluble Mn(II) into soil solutions and groundwater. researchgate.netusda.gov
The rate of Mn(II) release is influenced by factors such as climate, rock type, and the presence of organic acids produced by plants and microorganisms, which can accelerate mineral dissolution. youtube.com Once released, this Mn(II) can be taken up by plants, adsorbed onto soil particles, or transported through hydrological pathways.
Diagenetic Recycling of Mn(II) in Marine Sediments
In marine sediments, Manganese(II) undergoes significant diagenetic recycling. This process begins with the deposition of manganese oxides, formed in the oxic water column, onto the seafloor. researchgate.net As these sediments are buried and become anoxic, microorganisms utilize the manganese oxides for respiration, reducing them to soluble Mn(II). researchgate.netresearchgate.net
This dissolved Mn(II) then diffuses upwards along a concentration gradient towards the more oxic surface sediments. researchgate.net Upon reaching the oxic zone, the Mn(II) is re-oxidized and precipitates as manganese oxides, effectively trapping the manganese near the sediment-water interface. researchgate.netnih.gov This continuous cycle of dissolution and reprecipitation, known as the "manganese shuttle," leads to an enrichment of manganese oxides in the upper layers of marine sediments and plays a crucial role in the biogeochemical cycling of other elements. researchgate.net
The table below outlines the key processes in the diagenetic recycling of Mn(II).
| Process | Location in Sediment Column | Key Transformation |
| Deposition | Sediment-water interface | Settling of Mn(III/IV) oxides |
| Reductive Dissolution | Anoxic zone | Mn(III/IV) oxides → Mn(II) (dissolved) |
| Upward Diffusion | Anoxic to Oxic zone | Movement of dissolved Mn(II) |
| Oxidative Precipitation | Oxic zone | Mn(II) (dissolved) → Mn(III/IV) oxides |
Adsorption and Desorption Processes of Mn(II) on Mineral Surfaces
The mobility and bioavailability of Manganese(II) (Mn(II)) in terrestrial environments are significantly controlled by adsorption and desorption processes on the surfaces of various soil minerals. These interactions are influenced by a suite of physicochemical factors, including pH, the type of mineral surface, and the presence of other ions. Key mineral surfaces involved in these processes include clay minerals, manganese oxides, and iron oxides.
Ion exchange is a primary mechanism for Mn(II) adsorption, particularly on clay minerals, which possess a net negative surface charge. mdpi.com The adsorption capacity of soils for Mn(II) has been shown to correlate with their clay content. mdpi.com However, the nature of the adsorption can be more complex than simple ion exchange. At pH levels below 4.0, the interaction between cadmium (Cd(II)), a proxy for divalent cations, and manganese oxide is mainly through ion exchange. nih.gov As pH increases, the surface of many minerals becomes more negatively charged, enhancing the adsorption of positively charged Mn(II) ions. mdpi.comd-nb.info This increased adsorption with higher pH is also due to reduced competition with H+ ions for binding sites. mdpi.comd-nb.info
Manganese oxides themselves are powerful adsorbents for Mn(II) and other heavy metals, owing to their large surface area and low point of zero charge. nih.gov The adsorption sites on birnessite, a common manganese oxide, include vacancy sites and edge sites, with a preferential adsorption of divalent cations on the vacancy sites. nih.gov The process can also involve surface-controlled precipitation. acs.org For instance, aeration of anoxic clay suspensions containing sorbed Mn(II) can lead to its oxidation and the formation of new mineral phases like birnessite and feitknechtite, which can, in turn, influence the retention of other trace metals. acs.org
Desorption of Mn(II) is favored under more acidic conditions, where an abundance of H+ ions competes with Mn(II) for adsorption sites, leading to its release into the soil solution. d-nb.info The table below summarizes research findings on the factors influencing Mn(II) adsorption on different mineral surfaces.
Table 1: Factors Influencing Mn(II) Adsorption on Mineral Surfaces
| Factor | Influence on Adsorption | Mineral Surface(s) | Mechanism |
|---|---|---|---|
| pH | Adsorption increases with increasing pH. | Clay minerals, Mn oxides, Quartz sand | Reduced H+ competition, increased negative surface charge. mdpi.comd-nb.info |
| Clay Content | Higher clay content generally increases adsorption capacity. | Clay minerals | Provides more negatively charged sites for ion exchange. mdpi.com |
| Mn Oxides | Presence of Mn oxides provides strong adsorption sites. | Birnessite, other Mn oxides | High surface area, vacancy and edge sites for complexation. nih.govnih.gov |
| Redox Potential | Anoxic conditions increase dissolved Mn(II), which can be re-sorbed. Aeration can lead to oxidation and formation of new sorbent phases. | Clay minerals | Surface adsorption and precipitation under anoxia; oxidative formation of new Mn(III/IV) phases upon aeration. acs.org |
Microbial Influence on Mn(II) Oxidation and Reduction in Soils
Microorganisms, including a diverse range of bacteria and fungi, are pivotal in mediating the redox cycling of manganese in soils, significantly influencing its solubility and availability. mdpi.comnih.gov They can catalyze both the oxidation of soluble Mn(II) to insoluble Mn(III) and Mn(IV) oxides and the reduction of these oxides back to Mn(II). mdpi.com These microbial transformations occur at rates several orders of magnitude faster than abiotic reactions. nih.govnih.gov
Microbial Mn(II) Oxidation: A wide variety of bacteria (Mn(II)-oxidizing bacteria or MOB) and fungi (MOF) are capable of oxidizing Mn(II). asm.org This biological oxidation is a key process in the formation of manganese oxide minerals in the environment. nih.govnih.gov The mechanisms for microbial Mn(II) oxidation can be direct or indirect. mdpi.com
Direct enzymatic oxidation involves multicopper oxidases (MCOs) that directly catalyze the transfer of electrons from Mn(II). nih.govmdpi.com This is a common pathway in many well-studied bacteria like Pseudomonas putida and Bacillus sp. nih.govnih.gov
Indirect oxidation occurs when microbes alter their local environment, for instance by increasing pH or producing reactive oxygen species (ROS) like superoxide (B77818), which then abiotically oxidize Mn(II). nih.govmdpi.com
Even in acidic soils (pH < 6), which are generally thought to inhibit Mn oxidation, specific, highly adapted microbial communities have been shown to be the main drivers of this process. nih.govasm.org Fungi, such as species of Aspergillus, Penicillium, and Rhizopus, also contribute to manganese cycling, though their primary influence is often linked to the production of organic acids that can solubilize manganese oxides. mdpi.com
Microbial Mn(IV) Reduction: The reduction of insoluble Mn(IV) oxides to soluble Mn(II) is a crucial step in making manganese available for plant uptake. mdpi.com This process is often coupled to the oxidation of organic matter, where microorganisms use Mn(IV) as a terminal electron acceptor for respiration in anoxic or suboxic conditions. nih.gov This dissimilatory manganese reduction is performed by a variety of bacteria, including species within the genera Shewanella and Bacillus. researchgate.netnasa.gov Some microbes can also solubilize manganese through the secretion of organic acids and chelating agents that form soluble complexes with manganese. mdpi.com For example, Mn-reducing bacteria, also known as Mn-solubilizing bacteria (MSB), promote the dissolution of manganese oxides through the production of protons and organic acids. mdpi.com
The table below summarizes the key microbial players and mechanisms in soil manganese cycling.
Table 2: Microbial Roles in Soil Manganese(II) Redox Cycling
| Process | Key Microorganisms | Mechanism(s) | Environmental Significance |
|---|---|---|---|
| Mn(II) Oxidation | Bacteria (Proteobacteria, Actinobacteria, Firmicutes), Fungi | Direct enzymatic action (e.g., multicopper oxidases); Indirect oxidation via pH changes or ROS production. nih.govasm.orgmdpi.com | Formation of insoluble Mn(III/IV) oxides, immobilization of Mn, sorption of other trace metals. nih.gov |
| Mn(IV) Reduction | Bacteria (Shewanella, Bacillus), Fungi (Aspergillus, Penicillium) | Dissimilatory reduction (use as electron acceptor); Solubilization via production of organic acids and chelators. mdpi.comnih.gov | Increases Mn(II) bioavailability for plants, mobilization of Mn in the soil. mdpi.com |
Estuarine and Aquatic Manganese(II) Dynamics
Influence of Ionic Strength on Manganese(II) Speciation and Cycling
Estuaries, where freshwater mixes with saltwater, are highly dynamic zones where gradients in ionic strength significantly influence the geochemical cycling of manganese. nih.gov The mixing of waters with different ionic strengths induces a series of reactions that alter the speciation and phase of manganese. nih.gov
A study in the Columbia River Estuary identified a distinct four-step manganese cycle driven by increasing ionic strength (ISp) at very low salinities: nih.gov
Initial Reduction: Before any significant change in ionic strength, particulate manganese(III/IV) oxides (MnOₓ) are reduced to soluble Mn(II) and soluble manganese(III) stabilized by organic ligands (Mn(III)-L). nih.gov
Adsorption: As ionic strength increases (between 5 and 80 mM), the newly formed Mn(II) adsorbs onto particle surfaces, while the reduction of Mn(III)-L complexes continues. nih.gov
Desorption/Oxidation: With a further increase in ionic strength (below 80 mM), the adsorbed Mn(II) desorbs from particle surfaces and/or is oxidized, releasing it as Mn(III)-L or leading to its further oxidation to MnOₓ. nih.gov
Precipitation: At mid-estuary salinities (ISp = 320-480 mM), the breakdown of Mn(III)-L complexes results in higher concentrations of Mn(II) and MnOₓ, which then precipitates. nih.gov
This cycling at the freshwater-saltwater interface demonstrates that ionic strength is a critical control on the partitioning of manganese between dissolved and particulate phases. nih.gov In general, the transition from freshwater to seawater increases the potential for chloro complex formation with Mn(II), although carbonato complexes can still be significant depending on the pH. The behavior of Mn(II) in response to changing ionic strength directly impacts the redox chemistry and the mobility of other associated chemicals in estuarine systems. nih.gov
Photochemical Processes in Mn(II) Redox Cycling
In the sunlit surface waters of aquatic environments (the photic zone), photochemical reactions play a crucial role in the redox cycling of manganese. nsf.govwikipedia.org These light-driven processes include both the oxidation of dissolved Mn(II) and the reductive dissolution of particulate Mn(III/IV) oxides. cambridge.org
Photo-oxidation of Mn(II): Sunlight can promote the oxidation of Mn(II) to manganese oxides. nsf.gov This can occur through several pathways. One mechanism involves the photochemical production of reactive oxygen species (ROS), such as superoxide, which can then oxidize Mn(II). wustl.edu Another pathway involves dissolved organic matter (DOM). When illuminated, certain components of DOM, particularly those with more aromatic functional groups, can facilitate the oxidation of Mn(II) to Mn oxides. nsf.gov Furthermore, some bacteria, like those from the Roseobacter clade, exhibit higher rates of Mn(II) oxidation in the presence of light. nih.govresearchgate.net This is attributed to a coupled mechanism involving both direct enzymatic oxidation and the production of photochemically active metabolites that enhance oxidation rates. nih.govresearchgate.net The presence of nitrate (B79036) under UV irradiation can also lead to the photochemical formation of Mn(IV) oxide minerals from Mn(II), a process mediated by the disproportionation of Mn(III) intermediates. nih.gov
Photoreduction of Mn(IV) Oxides: Conversely, sunlight can also drive the reduction of Mn(IV) oxides, releasing soluble Mn(II) into the water column. goldschmidtabstracts.infoescholarship.org This photoreductive dissolution is a significant process that can increase the concentration of dissolved manganese during the daytime. wikipedia.org The reaction can occur directly, where the absorption of light by the MnO₂ mineral itself leads to its reduction, or indirectly, often involving organic compounds that act as electron donors. goldschmidtabstracts.infoescholarship.org The direct photoreduction of δ-MnO₂ by water has been shown to be an environmentally important process. goldschmidtabstracts.info This diel (daily) cycle of nighttime oxidation and daytime photoreduction has been observed in surface ocean waters, leading to fluctuations in the average oxidation state of particulate manganese. researchgate.netnoaa.gov
Mn(II) Interactions with Organic Ligands and Complexes
Dissolved organic matter (DOM), which includes a complex mixture of substances like humic and fulvic acids, plays a critical role in the speciation and cycling of manganese in aquatic systems. Mn(II) and the unstable intermediate Mn(III) can form complexes with these organic ligands, significantly affecting their solubility, reactivity, and bioavailability. nih.govnsf.gov
The formation of soluble complexes between manganese and organic ligands is a key process in its mobilization. mdpi.com In particular, the stabilization of Mn(III) through complexation with organic ligands (forming Mn(III)-L) is crucial. nih.gov Mn(III) is a potent oxidant and reductant, but it is unstable in its free form; complexation with organic matter allows it to persist in solution and participate in redox reactions. nih.govnoaa.gov
The interaction with DOM can also influence Mn(II) oxidation. As mentioned, DOM can act as a photosensitizer, promoting the oxidation of Mn(II) under sunlight. nsf.gov However, DOM can also inhibit the precipitation of manganese oxides by forming soluble complexes with Mn(II), thereby keeping it in the dissolved phase. The specific role of DOM—whether it promotes oxidation or maintains solubility—depends on the composition of the DOM, the pH, and the presence of light. nsf.gov For instance, DOM rich in aromatic functional groups has been observed to be more effective at oxidizing Mn(II) to Mn oxides. nsf.gov In estuarine environments, the reduction of particulate Mn(IV) oxides can lead to the formation of soluble Mn(III)-L complexes, which are then subject to further reduction or breakdown as ionic strength changes. nih.gov
Biological and Biochemical Roles of Manganese Ii
Manganese(II) (Mn(II)) is an essential micronutrient that serves as a vital cofactor for a wide array of enzymes, playing a significant role in metabolic pathways and cellular defense mechanisms. researchgate.netoup.com Its ability to exist in multiple oxidation states and its specific coordination chemistry make it indispensable for the catalytic activity of numerous proteins. mdpi.com
Enzymatic Roles in Oxidoreductases, Transferases, Hydrolases, Lyases, Isomerases, and Ligases
Mn(II) is a crucial component or activator for enzymes across all six major classes, highlighting its versatile role in cellular biochemistry. nih.govresearchgate.net
Oxidoreductases: These enzymes catalyze oxidation-reduction reactions. A prime example of a Mn(II)-dependent oxidoreductase is manganese superoxide (B77818) dismutase (MnSOD), which is critical for detoxifying harmful reactive oxygen species (ROS). oup.comwikipedia.org
Transferases: This class of enzymes facilitates the transfer of functional groups. Glycosyltransferases, which are essential for the synthesis of proteoglycans in cartilage and bone, often prefer Mn(II) as a cofactor. oregonstate.edufrontiersin.org
Hydrolases: These enzymes catalyze the hydrolysis of various bonds. Arginase, a key enzyme in the urea (B33335) cycle that detoxifies ammonia, contains manganese. oregonstate.edu
Lyases: Lyases cleave various chemical bonds by means other than hydrolysis and oxidation. Certain decarboxylases fall into this category and can be Mn(II)-dependent. mdpi.com
Isomerases: These enzymes catalyze the structural rearrangement of isomers. While less common, some isomerases utilize Mn(II) for their function. nih.gov
Ligases: Ligases catalyze the joining of two molecules. Pyruvate (B1213749) carboxylase, which is involved in gluconeogenesis, is a notable Mn(II)-containing ligase. nih.govoregonstate.edu DNA ligases can also utilize Mn(II) to catalyze the formation of phosphodiester bonds. umich.eduuit.no
The ability of Mn(II) to be substituted by other divalent cations like magnesium (Mg(II)) in some enzymes, due to similar ionic radii, underscores the nuanced nature of metal ion selection in biological systems. mdpi.com However, for a significant number of enzymes, the requirement for Mn(II) is absolute for catalytic activity. mdpi.com
Specific Examples of Mn(II)-Dependent Enzymes
Two well-characterized examples of enzymes that rely on Mn(II) for their function are Pyruvate Carboxylase and Superoxide Dismutase.
Pyruvate Carboxylase: This enzyme plays a critical role in both gluconeogenesis and the replenishment of the citric acid cycle. oregonstate.eduoup.com It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. researchgate.netuniprot.org Studies have confirmed that pyruvate carboxylase is a manganese-containing enzyme, with the metal ion being tightly bound and essential for its structural integrity and, consequently, its enzymatic activity. researchgate.netnih.gov The Mn(II) atom is believed to play a structural role rather than directly participating in the catalytic reaction. nih.gov
Superoxide Dismutase (SOD): Manganese-dependent superoxide dismutase (MnSOD or SOD2) is a crucial antioxidant enzyme found in the mitochondria of eukaryotes and in many prokaryotes. wikipedia.orgportlandpress.comnih.gov It defends cells against oxidative damage by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). wikipedia.orgportlandpress.com The catalytic cycle involves the alternate reduction and oxidation of the manganese ion at the active site. portlandpress.com The protein environment finely tunes the redox potential of the manganese ion to facilitate this reaction. acs.org
| Enzyme | Enzyme Class | Function | Role of Manganese(II) |
|---|---|---|---|
| Pyruvate Carboxylase | Ligase | Catalyzes the carboxylation of pyruvate to oxaloacetate, a key step in gluconeogenesis and anaplerosis. oregonstate.eduoup.com | Essential structural component, crucial for maintaining the enzyme's tetrameric structure. researchgate.netnih.gov |
| Superoxide Dismutase (MnSOD) | Oxidoreductase | Detoxifies superoxide radicals, protecting cells from oxidative stress. wikipedia.orgportlandpress.com | Directly participates in the catalytic cycle, cycling between Mn(II) and Mn(III) oxidation states. portlandpress.com |
Manganese(II) Homeostasis and Transport in Microorganisms
Bacteria have evolved sophisticated systems to maintain the appropriate intracellular concentration of Mn(II), as both deficiency and excess can be detrimental. frontiersin.orgnih.gov This regulation, known as homeostasis, involves a coordinated network of transporters for uptake and efflux, as well as regulatory proteins and RNA elements that sense and respond to Mn(II) levels. frontiersin.orgnih.gov
Mechanisms of Mn(II) Uptake in Bacterial Cells
Bacteria primarily utilize two major classes of transporters to import Mn(II) across the cell membrane:
Nramp (Natural Resistance-Associated Macrophage Protein) Family Transporters: These are proton-dependent transporters, with MntH being a well-studied example in many bacterial species, including Escherichia coli. frontiersin.orgacs.org
ABC (ATP-Binding Cassette) Transporters: These systems are composed of a periplasmic or extracellular solute-binding protein, a transmembrane domain, and a nucleotide-binding domain that hydrolyzes ATP to power transport. acs.orgpnas.org The SitABCD system is a prominent example. plos.org
In addition to these primary importers, some bacteria have auxiliary uptake systems. For instance, some members of the ZIP (Zrt-, Irt-like Protein) family of transporters can also contribute to Mn(II) uptake. nih.gov Furthermore, some bacteria employ a unique strategy involving a secreted Mn(II)-binding protein (a metallophore) that captures extracellular manganese and delivers it to a specific outer membrane transporter. pnas.org
Regulation of Mn(II) Homeostasis, Including Riboswitches and Transcription Factors
The expression of Mn(II) transporters is tightly regulated to prevent toxic accumulation while ensuring a sufficient supply. This regulation occurs at both the transcriptional and post-transcriptional levels.
Transcription Factors: The primary regulators of Mn(II) homeostasis are metal-sensing transcription factors. frontiersin.org
MntR: A key transcriptional regulator that, when bound to Mn(II), typically represses the expression of Mn(II) import systems and may activate export systems. researchgate.netasm.orgoup.com
Fur (Ferric Uptake Regulator) and Mur (Manganese Uptake Regulator): In many Gram-negative bacteria, Fur, which primarily senses iron, can also regulate Mn(II) transporter genes. frontiersin.orgplos.orgoup.com The Mur protein is a Fur homolog that specifically responds to manganese. plos.org
OxyR and PerR: These are oxidative stress-responsive transcription factors that can induce the expression of Mn(II) uptake systems, highlighting the link between manganese and the oxidative stress response. nih.govfrontiersin.orgnih.gov
Riboswitches: These are structured non-coding RNA elements located in the 5' untranslated region of certain mRNAs. asm.orgescholarship.org They directly bind to Mn(II), causing a conformational change in the RNA that modulates the expression of the downstream gene, often an Mn(II) exporter. asm.orgrfam.orgoup.com The yybP-ykoY riboswitch is a well-characterized example that upregulates the expression of Mn(II) efflux pumps like MntP in response to high intracellular Mn(II) concentrations. asm.orgribocentre.org
Distinctions in Mn(II) Homeostasis between Iron-centric and Manganese-centric Bacteria
Bacterial species can be broadly categorized based on their primary reliance on either iron or manganese for their metabolic processes, which significantly influences their Mn(II) homeostasis strategies. oup.comsemanticscholar.org
Iron-centric Bacteria: Most Gram-negative bacteria, such as E. coli and Salmonella enterica, are considered iron-centric. frontiersin.orgsemanticscholar.org They have a high requirement for iron for normal growth and primarily utilize Mn(II) as a protective agent against oxidative stress. nih.govsemanticscholar.org In these organisms, Mn(II) homeostasis is often intertwined with iron regulation. For example, the iron-sensing regulator Fur controls the expression of the Mn(II) importer MntH. frontiersin.org Consequently, iron-centric bacteria maintain relatively low intracellular Mn(II) levels and have stringent regulation of its uptake. nih.govsemanticscholar.org
Manganese-centric Bacteria: In contrast, some bacteria, particularly certain Gram-positive species like Lactobacillus and Borrelia, are manganese-centric. nih.govsemanticscholar.org These organisms have a high requirement for Mn(II) and a low requirement for iron. oup.comsemanticscholar.org They can accumulate extraordinarily high intracellular concentrations of Mn(II), which serves not only as an enzymatic cofactor but also as a non-enzymatic antioxidant. oup.comsemanticscholar.org In these bacteria, the regulation of Mn(II) import is generally simpler and regulated solely by the intracellular manganese concentration, without the direct influence of iron-sensing regulators like Fur. frontiersin.org
| Characteristic | Iron-centric Bacteria (e.g., E. coli) | Manganese-centric Bacteria (e.g., Lactobacillus) |
|---|---|---|
| Primary Metal Requirement | High requirement for iron. nih.govsemanticscholar.org | High requirement for manganese; low requirement for iron. oup.comsemanticscholar.org |
| Role of Mn(II) | Primarily for coping with oxidative stress. nih.govsemanticscholar.org | Enzymatic cofactor and non-enzymatic antioxidant. oup.comsemanticscholar.org |
| Intracellular Mn(II) Levels | Relatively low and tightly regulated. nih.govsemanticscholar.org | Can accumulate to very high levels. oup.comsemanticscholar.org |
| Regulation of Mn(II) Uptake | Complex, often co-regulated by iron-sensing transcription factors (e.g., Fur). frontiersin.org | Simpler, primarily regulated by Mn(II)-sensing transcription factors (e.g., MntR). frontiersin.org |
in Microbial Metabolism
Manganese(II) is an essential trace element for a wide array of bacteria, acting as a crucial cofactor for various enzymes and contributing to cellular processes critical for microbial growth and survival. frontiersin.org Its importance is particularly pronounced in bacteria with a manganese-centric metabolism, such as Lactobacillus species, which can accumulate intracellular Mn(II) to extraordinarily high levels. nih.gov
Involvement in Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle)
Manganese(II) is a key player in the central carbon metabolism of many bacteria, with several enzymes in glycolysis and the tricarboxylic acid (TCA) cycle being either strictly dependent on or highly stimulated by this divalent cation. oup.comoup.comresearchgate.net This suggests a significant role for Mn(II) in the fundamental energy-generating pathways of these organisms. oup.comoup.comresearchgate.net
For instance, enzymes that interconvert intermediates such as phosphoglycerate, pyruvate, and oxaloacetate often rely on Mn(II) for their catalytic activity. oup.comoup.comresearchgate.net In Lactococcus cremoris, various enzymes within the central energy-generating pathway, including fructose-1,6-bisphosphate phosphatase, phosphoglycerate mutase, and lactate (B86563) dehydrogenase, are reported to be dependent on or activated by manganese. biorxiv.org Similarly, in Bradyrhizobium japonicum, pyruvate kinase, a key glycolytic enzyme, shows a clear preference for Mn(II) over other divalent cations like Mg2+, implicating manganese in normal glycolytic function. nih.gov
While some bacteria utilize Mn(II) for CO2 fixation through the reverse TCA cycle, others, like certain heterotrophic bacteria, oxidize Mn(II) during their growth. nih.gov In Aspergillus niger, the presence of Mn(II) ions has a notable impact on the production of citric acid, an intermediate of the TCA cycle. frontiersin.org High concentrations of Mn(II) suppress the transcription of the primary citrate (B86180) exporter gene, cexA, leading to decreased citric acid secretion. frontiersin.org
The influence of Mn(II) on carbon metabolism can also be observed in the context of microbial responses to nutrient availability. For example, in Bacillus subtilis, glucose addition can induce an increase in intracellular Mn(II) concentration. researchgate.net This upregulation is mediated by the transcription factor AhrC, which is indirectly induced by glucose and in turn activates the major Mn(II) importer gene, mntH. researchgate.net
The following table summarizes key Mn(II)-dependent enzymes in central carbon metabolism and their functions:
Table 1: Mn(II)-Dependent Enzymes in Central Carbon Metabolism| Enzyme | Metabolic Pathway | Function | Microbial Examples |
|---|---|---|---|
| Pyruvate Kinase | Glycolysis | Catalyzes the final step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate. | Bradyrhizobium japonicum nih.gov |
| Fructose-1,6-bisphosphate phosphatase | Glycolysis/Gluconeogenesis | Converts fructose-1,6-bisphosphate to fructose-6-phosphate. | Lactococcus cremoris biorxiv.org |
| Phosphoglycerate Mutase | Glycolysis | Interconverts 2-phosphoglycerate and 3-phosphoglycerate. | Lactococcus cremoris biorxiv.org |
| Lactate Dehydrogenase | Fermentation | Converts pyruvate to lactate. | Lactococcus cremoris biorxiv.org |
| Enzymes interconverting phosphoglycerate, pyruvate, and oxaloacetate | Glycolysis, TCA Cycle | Catalyze key steps in central carbon metabolism. | Various Bacteria oup.comoup.comresearchgate.net |
| Citrate Exporter (CexA) | TCA Cycle Intermediate Transport | Exports citric acid from the cell. | Aspergillus niger frontiersin.org |
Role in Nucleotide Metabolism and Translation
Manganese(II) is a critical cofactor for enzymes involved in nucleotide metabolism, a fundamental process for DNA synthesis and repair. frontiersin.orgnih.govoup.com One of the most well-characterized Mn(II)-dependent enzymes in this pathway is ribonucleotide reductase (RNR). frontiersin.org RNRs are responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. In many streptococcal species, the activity of RNR is dependent on manganese. frontiersin.org
During periods of oxidative stress, the availability of manganese becomes even more critical for DNA synthesis. In Escherichia coli, manganese import is essential for the rapid recovery of DNA synthesis following exposure to hydrogen peroxide. asm.org This recovery is linked to the function of manganese-dependent enzymes that can replace their iron-cofactored counterparts, which are often inactivated by oxidative damage. asm.org
Beyond its role as an enzymatic cofactor, Mn(II) can also associate with nucleic acids, potentially influencing their structure and function. nih.govoup.com This interaction highlights a broader role for manganese in the maintenance and processing of genetic material within the cell.
In addition to nucleotide metabolism, Mn(II) also plays a role in the process of translation, the synthesis of proteins from mRNA templates. nih.govoup.com While the specific mechanisms are still being elucidated, the involvement of manganese in this essential cellular process underscores its broad impact on microbial physiology.
Contribution to Oxidative Stress Resistance and Reactive Oxygen Species Decomposition
A primary and widespread role of Manganese(II) in bacteria is its contribution to oxidative stress resistance. nih.govoup.com Microorganisms are frequently exposed to reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can damage cellular components like DNA, proteins, and lipids. asm.org Mn(II) aids in mitigating this damage through both enzymatic and non-enzymatic mechanisms.
Enzymatic Defense:
The most prominent enzymatic defense involves manganese-dependent superoxide dismutase (MnSOD). wikipedia.orgmdpi.com This enzyme catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, which is then further detoxified by other enzymes like catalase. wikipedia.orgoup.com MnSOD is a homotetrameric enzyme with a manganese ion at the active center of each subunit and is crucial for protecting the mitochondrial matrix from oxidative damage. wikipedia.orgmybiosource.comnih.gov In many bacteria, such as Streptococcus gordonii, a single Mn(II)-dependent SOD is a key component of their defense against oxidative stress. microbiologyresearch.org The expression of the gene encoding MnSOD, sodA, is often upregulated under conditions of oxidative stress. microbiologyresearch.org
Non-Enzymatic Defense:
Certain bacteria, particularly those with a manganese-centric metabolism like Lactobacillus species, can accumulate exceptionally high intracellular concentrations of Mn(II). nih.govoup.com This allows for the non-enzymatic decomposition of ROS. nih.govoup.com These high levels of Mn(II) can directly scavenge superoxide radicals, providing a protective shield against oxidative damage. frontiersin.org This mechanism is particularly important for organisms that may lack other robust enzymatic defenses.
Regulation and Metal Substitution:
The cellular response to oxidative stress often involves the upregulation of manganese import systems. asm.orgpnas.org For example, in Streptococcus suis, the PerR regulator controls the expression of the troABCD manganese transporter, and increased manganese import enhances the bacterium's tolerance to H₂O₂. asm.org Furthermore, under oxidative stress, Mn(II) can substitute for iron (Fe²⁺) in some enzymes. pnas.org This is beneficial because Fe²⁺ can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals from H₂O₂. By replacing iron, manganese can prevent this harmful reaction and maintain enzymatic function. asm.orgfrontiersin.org
The following table summarizes the key mechanisms of Mn(II) in oxidative stress resistance:
Table 2: Mechanisms of Mn(II) in Oxidative Stress Resistance| Mechanism | Description | Key Molecules/Processes | Microbial Examples |
|---|---|---|---|
| Enzymatic | Catalytic decomposition of superoxide radicals. | Manganese-dependent Superoxide Dismutase (MnSOD) | Streptococcus gordonii microbiologyresearch.org, Various Bacteria wikipedia.orgmdpi.com |
| Non-Enzymatic | Direct scavenging of reactive oxygen species by high intracellular concentrations of Mn(II). | High intracellular Mn(II) accumulation | Lactobacillus species nih.govoup.com |
| Regulatory | Upregulation of Mn(II) import systems in response to oxidative stress. | PerR regulator, troABCD transporter | Streptococcus suis asm.org |
| Metal Substitution | Replacement of iron in enzymes to prevent Fenton chemistry and restore function. | Various iron-containing enzymes | Escherichia coli asm.org |
Influence on Biofilm Formation and Metabolic Reprogramming
Manganese(II) has been shown to significantly influence the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. In Bacillus subtilis, Mn(II) is a well-established promoter of biofilm formation. researchgate.net Microarray analyses have revealed that genes involved in biofilm development are downregulated in the absence of supplemented Mn(II). researchgate.net Similarly, in Bacillus cereus, the addition of Mn(II) is positively correlated with swarming ability and the formation of robust biofilms. plos.org The regulatory pathways involving Spo0A-SinI-SinR and SipW-TasA appear to play a crucial role in this Mn(II)-regulated induction of biofilm formation in B. cereus. plos.org
The effect of manganese on biofilm formation can also be influenced by other environmental factors. For instance, in Pseudomonas aeruginosa, Mn(II) initially enhances attachment but can later induce biofilm dispersion. asm.org This effect is mediated by the protein RbdA, which responds to Mn(II) and modulates the levels of the second messenger cyclic diguanylate monophosphate (c-di-GMP) and the production of exopolysaccharides. asm.org In some cases, the presence of other nutrients can modulate the effect of Mn(II) on biofilms. For example, in B. subtilis, the combination of glycerol (B35011) and Mn(II) can trigger biofilm formation. researchgate.net
Manganese can also induce metabolic reprogramming in bacteria. In Lactococcus cremoris, supplementation with manganese in non-growing cells leads to a modulation of the activity of enzymes in the central energy-generating pathway. biorxiv.org This can affect the balance of ADP/ATP and NAD+/NADH, which in turn controls metabolic flux and the profile of fermentation end-products. biorxiv.org
Interactions of Manganese(II) with Biomolecules
Beyond its role as a cofactor in enzymes, Manganese(II) can directly interact with other crucial biomolecules, most notably DNA.
DNA Structure and Conformation Modulation by Mn(II)
Manganese(II) ions can interact with DNA in a manner that modulates its structure and conformation. Studies have shown that Mn(II) can induce a conformational transition of DNA from the typical B-form towards the C-form in solution. nih.govnih.govoup.com The extent of this transition is dependent on the molar ratio of Mn(II) to DNA-phosphates and the ionic strength of the solution. nih.govnih.govoup.com
The interaction of Mn(II) with DNA is thought to occur at both the phosphate (B84403) backbone and the bases. nih.govresearchgate.net However, direct chelation is considered unlikely. nih.govresearchgate.net Instead, a model has been proposed where the interaction is mediated by water molecules, leading to a destabilization of the double helix and partial breaking of the hydrogen bonds between base pairs. nih.govnih.govresearchgate.net At higher concentrations, Mn(II) can even lead to the aggregation of DNA. nih.govnih.govresearchgate.net
In some contexts, the interaction of Mn(II) with DNA is facilitated by other molecules. For example, the binding of manganese to the N7 position of guanine (B1146940) in a DNA duplex can be made possible by the DNA unwinding induced by an intercalating drug like echinomycin. rcsb.org This highlights the complex interplay between small molecules, metal ions, and DNA structure. In contrast to cations like Mg²⁺, which are thought to interact with DNA primarily through non-specific electrostatic interactions with the phosphate backbone, transition metals like Mn²⁺ can exhibit a preference for binding to base sites in a more direct, covalent-like manner, inducing conformational changes. oup.com
The following table summarizes the observed effects of Mn(II) on DNA structure:
Table 3: Effects of Mn(II) on DNA Structure| Effect | Description | Conditions |
|---|---|---|
| Conformational Transition | Induces a shift from the B-form to the C-form of DNA. | Molar ratio of Mn(II)/DNA-phosphates between 0.1 and 1.5. nih.govnih.govoup.com |
| Destabilization of Double Helix | Partial breaking of hydrogen bonds between base pairs. | Mediated by water molecules. nih.govnih.govresearchgate.net |
| DNA Aggregation | Causes DNA to clump together. | High Mn(II) concentrations. nih.govnih.govresearchgate.net |
| Site-Specific Binding | Can bind to specific sites on DNA bases, such as the N7 of guanine. | Facilitated by DNA unwinding agents. rcsb.org |
Binding Mechanisms of Mn(II) with DNA
The interaction between Mn(II) and DNA is multifaceted, involving both direct and indirect binding mechanisms that can influence DNA structure and function.
Intercalative Binding:
While less common for a simple divalent cation, some Mn(II) complexes, particularly those with planar aromatic ligands, have been shown to bind to DNA through intercalation. mdpi.comscielo.brnih.govasianpubs.orgtandfonline.comijpsr.comresearchgate.net This mode of binding involves the insertion of the planar ligand between the base pairs of the DNA double helix. scielo.br Spectroscopic studies, such as UV-Vis absorption and fluorescence titration, are often employed to investigate these interactions. For instance, a mixed ligand Mn(II) complex, [Mn(sal)(phen)₂]ClO₄, demonstrated an intercalative binding mode with calf thymus DNA, as suggested by electronic absorption spectroscopy and fluorescence titration studies. scielo.br Similarly, other Mn(II) complexes with ligands like bis(2-benzimidazolylmethyl)amine and 1,3-bis(benzimidazol-2-yl)-2-oxopropane have also been reported to intercalate with DNA. tandfonline.comfigshare.com The affinity of these complexes for DNA can be significant, with binding constants reported in the range of 10³ to 10⁴ M⁻¹. scielo.brijpsr.com Viscosity measurements of DNA solutions in the presence of these complexes further support the intercalative model, as the insertion of the complex between base pairs leads to an increase in the relative length and, consequently, the viscosity of the DNA. mdpi.com
Indirect Interactions via Water Molecules:
A more prevalent mechanism for Mn(II) interaction with DNA involves indirect binding mediated by water molecules. nih.govnih.gov In this scenario, the Mn(II) ion does not directly coordinate with the DNA bases or phosphate backbone but rather influences the DNA structure through its hydration shell. nih.govresearchgate.net It is estimated that a significant portion, potentially up to 80%, of Mn(II) ions interact with DNA indirectly, residing in the second and further hydration layers. researchgate.net These water-mediated interactions can lead to conformational changes in the DNA, such as a transition towards the C-form of DNA, and can destabilize the double helix by partially breaking the hydrogen bonds between base pairs. nih.govnih.gov This destabilization effect can lower the melting temperature of DNA. nih.gov The presence of Mn(II) ions can alter the structure of the hydration layers surrounding the DNA, which in turn affects the DNA's conformation. nih.govresearchgate.net
It has also been suggested that Mn(II) can interact with the phosphate oxygens and bases of DNA, potentially leading to chelation. nih.gov However, some studies favor the indirect, water-mediated interaction model over direct coordination. nih.govresearchgate.net Electron paramagnetic resonance (EPR) studies have suggested that Mn(II) binds in the major groove of the DNA helix. nih.gov
Manganese(II)-Protein Interactions
Manganese(II) ions are known to interact with a variety of proteins, with serum albumin being a prominent example.
Serum Albumin:
Serum albumin, the most abundant protein in blood plasma, is a major transporter of various molecules, including metal ions. mdpi.comresearchgate.net Human serum albumin (HSA) possesses multiple metal-binding sites and plays a role in the transport and disposition of essential and toxic metal ions. nih.gov Mn(II) has been shown to bind to HSA, and this interaction can be studied using techniques like ¹H-NMR relaxometry. researchgate.netnih.gov
The binding of Mn(II) to HSA can be influenced by other metal ions, pH, and the presence of molecules like myristate through competitive and allosteric mechanisms. nih.gov For instance, zinc (Zn(II)) can compete with Mn(II) for binding sites on HSA. nih.gov Studies suggest that the primary binding site for Zn(II) on HSA corresponds to a secondary binding site for Mn(II), known as the multimetal binding site A. nih.gov Conversely, the primary binding site for Mn(II) appears to be a secondary site for Zn(II). nih.gov The interaction of Mn(II) complexes with HSA can lead to quenching of the intrinsic fluorescence of the protein, which is often used to determine binding constants and understand the nature of the interaction. mdpi.com The binding can be reversible and tight, indicating a stable association. mdpi.com Furthermore, the interaction can induce conformational changes in the secondary structure of HSA. rsc.org
Table 1: Interaction Parameters of Manganese(II) Complexes with Serum Albumin This table is interactive. You can sort and filter the data.
| Complex | Albumin | Binding Constant (K) | Quenching Constant (k_q) (M⁻¹s⁻¹) | Quenching Mechanism | Reference |
|---|---|---|---|---|---|
| Mn(II)-NSAID Complexes (1-9) | HSA/BSA | Varies | >> 10¹⁰ | Static | mdpi.com |
| Mononuclear Mn(II) derivative | HSA | 3372 M⁻¹ | - | - | researchgate.net |
| Hexanuclear Mn(II) complex | HSA | - | - | Dynamic | rsc.org |
Impact of Mn(II) on Enzymatic Activity of Nuclear Proteins
Manganese(II) can act as a cofactor for various nuclear proteins, significantly influencing their enzymatic activity. A classic example is its effect on Deoxyribonuclease I (DNase I).
DNase I:
DNase I is an endonuclease that cleaves both single- and double-stranded DNA. yeasenbio.comsigmaaldrich.com The activity of DNase I is dependent on divalent metal ions. yeasenbio.comsigmaaldrich.com In the presence of magnesium ions (Mg²⁺), DNase I randomly nicks one strand of the DNA. yeasenbio.comsigmaaldrich.com However, when Mn(II) is present, DNase I cleaves both strands of the DNA at approximately the same site, which can result in blunt ends or ends with a 1-2 nucleotide overhang. yeasenbio.comsigmaaldrich.com This differential activity highlights the specific role of Mn(II) in modulating the catalytic function of DNase I. Mn(II) has been described as a better activator for DNase I compared to other divalent cations in certain contexts. researchgate.net The ability of Mn(II) to enhance the catalytic activity of enzymes like prokaryotic Argonaute proteins has also been noted, where it increases structural flexibility, facilitating substrate binding and cleavage. rsc.orgrsc.org
Association with Nucleic Acids and Metabolites Beyond Catalytic Functions
Beyond its role as a catalytic cofactor, Mn(II) has broader associations with nucleic acids and various metabolites within the cell. It is known to associate intracellularly with nucleic acids, proteins, and metabolites, playing a role that extends beyond simple catalysis. nih.gov
In bacteria, for example, Mn(II) is crucial for a variety of cellular processes, including central carbon metabolism and nucleotide metabolism. nih.gov The intracellular concentration of Mn(II) is tightly regulated. nih.gov The ability of Mn(II) to bind to DNA is utilized by metalloregulatory proteins like MntR from Bacillus subtilis. acs.org MntR, in the presence of Mn(II), binds to a specific DNA sequence to repress the transcription of a manganese transporter gene, thereby controlling intracellular manganese levels. acs.org This demonstrates a non-catalytic, regulatory role for Mn(II) in gene expression through its interaction with a DNA-binding protein. Furthermore, manganese can influence the metabolic activity and redox homeostasis in bacteria, impacting processes like flavor formation in certain species. biorxiv.org
Coordination Chemistry and Complex Formation of Manganese Ii
Synthesis and Characterization of Manganese(II) Complexes
The synthesis of manganese(II) complexes can be achieved through several established methods, tailored to the specific ligands and desired final product. A common approach involves the direct reaction of a manganese(II) salt, such as manganese(II) chloride (MnCl₂), manganese(II) acetate (B1210297) (Mn(CH₃COO)₂), or manganese(II) nitrate (B79036) (Mn(NO₃)₂), with the desired ligand in a suitable solvent. uni-goettingen.de For instance, reacting manganese(II) acetate with phosphonic acids through liquid-assisted grinding is a mechanochemical route to produce manganese(II) aminophosphonates. scispace.com Similarly, manganese(II) carboxylate complexes can be synthesized via ligand exchange reactions between manganese(II) acetate and the corresponding carboxylic or dicarboxylic acids. tudublin.ieresearchgate.net Another efficient method involves a redox process where metallic manganese is oxidized in the presence of an acid, such as benzoic acid in tetrahydrofuran (B95107) (THF), under solvothermal conditions to yield manganese(II) carboxylates. researchgate.net
The synthesis of complexes with specific ligands often requires tailored conditions. For example, cyclopentadienyl-phosphine supported manganese(II) complexes are prepared by reacting potassium salts of the ligand with a manganese(II) halide. rsc.org Nitrogen-donor ligands, like Schiff bases or 2,2'-bipyridine (B1663995), are typically reacted with manganese(II) salts to form stable complexes, which can sometimes be used as precursors for further reactions, including oxidation to mixed-valence Mn(II)/Mn(III) species. tandfonline.commdpi.com
Once synthesized, these complexes are rigorously identified and studied using a suite of characterization techniques:
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the Mn(II) center. rsc.orgtandfonline.commdpi.comrsc.orgrsc.orgnih.govrsc.org
Spectroscopic Methods:
Infrared (IR) Spectroscopy is used to identify the coordination mode of ligands by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, C=N, P-O) upon complexation. tandfonline.comajol.inforesearchgate.net
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic structure of the complex. For high-spin d⁵ Mn(II) complexes, the d-d transitions are spin-forbidden and thus very weak. ajol.info
Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly informative for Mn(II) complexes, which are paramagnetic with a spin state of S = 5/2. The resulting spectra, often showing a characteristic six-line hyperfine splitting pattern, can provide details about the oxidation state, symmetry of the coordination site, and zero-field splitting parameters. scielo.brresearchgate.netcornell.edu
Elemental Analysis: This technique confirms the empirical formula of the synthesized complex by determining the percentage composition of its constituent elements (e.g., C, H, N). tandfonline.comresearchgate.netscielo.br
Magnetic Susceptibility Measurements: These measurements determine the magnetic moment of the complex, which confirms the high-spin (S = 5/2) state typical for Mn(II) and can reveal magnetic interactions in polynuclear complexes. mdpi.comajol.infomdpi.comoup.com
Coordination Geometry and Electronic Structure of Mn(II) Complexes
The Mn(II) ion's d⁵ electronic configuration results in no ligand field stabilization energy (LFSE), meaning its coordination geometry is primarily determined by minimizing steric repulsion between ligands and maximizing electrostatic interactions. This leads to a variety of coordination numbers, most commonly six, but also four, five, seven, and even eight.
The most prevalent coordination geometry for Mn(II) is octahedral. In this arrangement, the Mn(II) ion is surrounded by six donor atoms. The high-spin d⁵ electronic ground state in an octahedral field is ⁶A₁g. All excited states have a different spin multiplicity (quartets), making the electronic d-d transitions spin-forbidden, which results in the characteristic pale pink color of many Mn(II) salts and complexes. ajol.info The electronic spectra of octahedral Mn(II) complexes typically show weak absorption bands corresponding to transitions such as ⁶A₁g → ⁴T₁g(G) and ⁶A₁g → ⁴T₂g(G). ajol.info
Numerous examples of octahedral Mn(II) complexes exist, formed with a wide range of ligands. These include:
Complexes with nitrogen-donor ligands like hydrazine, which forms [Mn(NH₂-NH₂)₃]SO₄ with an octahedral geometry. ajol.info
Mixed-ligand complexes involving both nitrogen donors (like 2,2'-bipyridine) and dithiolates adopt an octahedral stereochemistry. iosrjournals.org
Schiff base complexes, such as those derived from (E)-1-(2-hydroxybenzylidene)semicarbazide, where the Mn(II) center is in a distorted octahedral environment. rsc.org
Manganese(II) phosphonate (B1237965) complexes, such as MnNP3 and Mn(NP2AH)₂, where the manganese atom is coordinated by six oxygen atoms in a distorted octahedron. scispace.com
Coordination numbers greater than six are less common but well-documented for Mn(II), particularly with large, flexible polydentate ligands.
Seven-coordination is often achieved with pentadentate ligands that occupy the five equatorial positions of a pentagonal bipyramidal geometry, with two additional monodentate ligands in the axial sites. tandfonline.com For example, complexes with pentadentate Schiff bases derived from 2,6-diacetylpyridine (B75352) frequently result in seven-coordinate Mn(II) ions. tandfonline.com Another route to heptacoordination is through a single, encapsulating heptadentate ligand, such as the tripodal ligand TPAA, which forms a [MnN₇] core with a monocapped antitrigonal prism geometry. acs.org A pyridine-based macrocyclic ligand with an acetate pendant arm also forms a seven-coordinate Mn(II) complex with a pentagonal bipyramidal geometry. rsc.orgrsc.org
Eight-coordination is rare but can be stabilized by specific ligand environments. Examples include:
A complex with the N₄-donor Schiff base ligand N,N'-(propane-1,2-diyl)bis(1-phenyl-1-(pyridin-2-yl)methanimine) (PPPM) and two bidentate acetate ligands, resulting in an MnN₄O₄ environment with a distorted square-face bicapped trigonal prism geometry. tandfonline.com
Complexes with heteroaromatic alcohols and bidentate nitrate ligands, such as [Mn(2-CH₂OHpy)₂(NO₃)₂], can form eight-coordinate structures with a distorted pseudo-dodecahedral geometry. researchgate.net
An air-stable eight-coordinate Mn(II) complex with an MnN₈ core has been synthesized using two molecules of an N₄ imidazole/imine ligand, which adopts a robust dodecahedral geometry. rsc.orgrsc.org
Tetrahedral coordination is common for Mn(II) when paired with four halide ligands (Cl⁻, Br⁻, I⁻), forming anionic complexes with the general formula [MnX₄]²⁻. rsc.orgacs.orgnih.gov These complexes are of significant interest due to their bright green photoluminescence, which arises from the ⁴T₁(⁴G) → ⁶A₁(⁶S) transition. rsc.org
The synthesis typically involves reacting a manganese(II) halide with a salt containing a large organic cation, which serves to crystallize the [MnX₄]²⁻ tetrahedra as isolated units. acs.org The electronic and photoluminescent properties of these complexes are highly dependent on the identity of the halide ligand. The ligand field strength decreases from Cl⁻ to I⁻, which affects the energy of the d-d transitions and thus the emission wavelength. Furthermore, the increased spin-orbit coupling with heavier halides (iodide) leads to shorter radiative lifetimes. acs.orgnih.gov The luminescence lifetimes are strongly dependent on the specific halide coordinated to the manganese center. rsc.org
Ligand Effects on Mn(II) Coordination and Reactivity
Nitrogen Donors: N-donor ligands, such as 2,2'-bipyridine (bipy), 1,10-phenanthroline (B135089) (phen), and various Schiff bases, are excellent for forming stable Mn(II) complexes. mdpi.comresearchgate.net Chelating N-donor ligands like bipy and phen often lead to the formation of mononuclear or binuclear complexes with distorted octahedral geometries. mdpi.com The use of polydentate N-donor ligands can enforce higher coordination numbers; for example, pentadentate Schiff bases readily form seven-coordinate complexes. tandfonline.com The stability of Mn(II) complexes with rigid polydentate ligands containing nitrogen donors can be exceptionally high, even reversing the typical Irving-Williams series and showing remarkable selectivity for Mn(II) over other divalent metals like Zn(II). nih.gov
Carboxylic Acids: Carboxylates (RCOO⁻) are versatile ligands that can coordinate to Mn(II) in several modes: monodentate, bidentate chelating, or bridging. This versatility allows for the construction of a wide range of structures, from simple mononuclear species to complex polynuclear clusters and coordination polymers. tudublin.ieresearchgate.net For example, the reaction of manganese(II) pivalate (B1233124) with N-donor ligands like 2,2'-bipyridine leads to binuclear complexes, which can then be oxidized to form tetranuclear Mn(II)/Mn(III) clusters. mdpi.com The use of dicarboxylic acids can lead to the formation of coordination polymers where the carboxylate groups bridge multiple Mn(II) centers. tudublin.ie The reactivity of these complexes is also influenced by the ligand; for instance, certain Mn(II) carboxylate complexes can act as precursors for the formation of manganese dioxide (MnO₂) nanoparticles, which are active in water oxidation. rsc.org
Phosphonic Acids: Phosphonate ligands (RPO₃²⁻) are highly effective at bridging multiple metal centers due to their ability to adopt various coordination modes. researchgate.net This leads to the formation of diverse and structurally complex manganese phosphonates, including 1D chain structures and large, polynuclear clusters. scispace.comrsc.org The resulting materials often exhibit interesting magnetic properties, such as antiferromagnetic coupling between adjacent manganese ions. rsc.org The reactivity of Mn(II) with phosphonic acids is also relevant in environmental chemistry, where Mn(II)-catalyzed oxidation of phosphonates can lead to their degradation. researchgate.net The interaction of Mn(II) complexes with organophosphates can also proceed via 1,2-addition chemistry, leading to the formation of manganese-phosphate and -phosphonate species. acs.org
Organometallic Manganese(II) Complexes
The organometallic chemistry of manganese in the +2 oxidation state is distinct from typical transition metals due to a significant ionic contribution to the manganese(II)-carbon bonds. rsc.org This characteristic leads to a reduced influence of the 18-electron rule and results in unique reactivity and structural diversity among organomanganese(II) cyclopentadienyl, alkyl, and aryl complexes. researchgate.netrsc.org
The synthesis of organomanganese(II) compounds most commonly involves transmetallation of manganese(II) halides (like manganese(II) chloride) with main group organometallic reagents such as organolithium (RLi) or Grignard reagents (RMgX). rsc.org This method is effective for creating complexes with hydrocarbyl ligands like cyclopentadienyl, alkyl, and aryl groups. rsc.org For instance, reacting potassium salts of a cyclopentadienyl-phosphine ligand with manganese(II) halides (MnX₂, where X = Cl, Br) yields dimeric complexes of the type [LMn(μ-X)]₂. scispace.comrsc.org The addition of a crown ether like 18-crown-6 (B118740) can lead to the formation of monomeric complexes. scispace.comrsc.org These halide complexes can serve as precursors for other organometallic derivatives, such as amido- and methyl-bridged manganese(II) complexes. scispace.comrsc.org
The first organometallic complexes of Mn(II), such as phenylmanganese iodide (PhMnI) and diphenylmanganese (Ph₂Mn), were generated in situ as early as 1937. wiley-vch.de While early work focused on fundamental studies, recent applications have emerged in selective organometallic and organic synthesis, as well as polymerization catalysis. rsc.orgresearchgate.netrsc.org For example, organomanganese(II) complexes have shown potential as catalysts for the polymerization of olefins. rsc.org The nature of the bonding in these complexes is primarily electrostatic, with steric factors of the ligands heavily influencing the observed coordination modes. researchgate.net This is exemplified by the zigzag chain structure of manganocene (MnCp₂) in the solid state. researchgate.net
Stability and Thermodynamics of Mn(II) Complexes
The thermodynamic stability of manganese(II) complexes is a critical aspect of their chemistry, particularly for applications such as MRI contrast agents. acs.org The stability is often quantified by the equilibrium constant (log KMnL) for the formation of the complex from the metal ion and the ligand. acs.orgacs.orgnih.gov A related and practical measure of stability under specific conditions (e.g., physiological pH) is the pMn value, defined as the negative logarithm of the free Mn(II) concentration. acs.orgacs.orgnih.gov
A quantitative analysis of a wide range of Mn(II) complexes with aminocarboxylate ligands has shown that the stability constants can be predicted with good accuracy by considering the contributions of different structural motifs within the ligand. acs.orgacs.orgnih.govresearchgate.net Generally, stability constants increase with the denticity of the ligand. acs.org The highest log KMnL values are typically observed for complexes with heptadentate and octadentate ligands, suggesting that coordination numbers of eight are more common for Mn(II) than often assumed. acs.orgacs.org For example, the Mn(II) complex with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) features an eight-coordinate Mn(II) ion. acs.org
The chelate effect plays a significant role in the stability of these complexes. A study of Mn(II) complexes with aliphatic diamines (ethylenediamine, 1,3-propanediamine, and 1,4-butanediamine) in methanol (B129727) showed the formation of mono- and bis-complexes with varying stability constants. mdpi.com Macrocyclic ligands generally form more stable and kinetically inert Mn(II) complexes compared to their non-cyclic counterparts. rsc.org This is attributed to the macrocyclic effect. However, the thermodynamic stability of Mn(II) complexes is generally lower than that of analogous complexes of other transition metals due to the lack of ligand-field stabilization energy for the high-spin d⁵ electron configuration. rsc.org It is also lower than that of Gd(III) chelates due to the smaller charge of the Mn²⁺ ion. rsc.org
The table below presents the stability constants (log β) for some Mn(II) complexes with aliphatic diamine ligands in methanol at 293 K. mdpi.com
| Ligand | log β₁₁₀ | log β₁₂₀ |
| Ethylenediamine | 3.98 | 7.51 |
| 1,3-Propanediamine | 5.08 | 8.66 |
| 1,4-Butanediamine | 4.36 | 8.46 |
Spectroscopic and Structural Characterization Techniques for Mn(II) Complexes
A variety of spectroscopic and structural techniques are employed to elucidate the intricate details of manganese(II) complexes.
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS spectroscopy is a valuable tool for determining the local coordination environment of Mn(II) ions in both crystalline and non-crystalline samples, including solutions. ufl.eduresearchgate.netgeoscienceworld.orggeoscienceworld.orgosti.govslu.se It provides information about the number and type of neighboring atoms and their distances from the Mn(II) center. ufl.edu EXAFS studies have shown that the hydrated Mn(II) ion in solution has an octahedral configuration with a mean Mn-O bond distance of 2.165(3) Å. slu.se This technique is particularly useful for identifying and quantifying different Mn species in complex environmental samples. researchgate.netgeoscienceworld.orggeoscienceworld.orgosti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of the Mn(II) ion (a high-spin d⁵ system) typically leads to significant line broadening in NMR spectra, it is still a useful technique under certain conditions. illinois.edu In some cases, the interaction with the paramagnetic Mn(II) center can lead to isotropically shifted signals that provide structural information. acs.org Paramagnetic relaxation enhancement caused by Mn(II) can be used to estimate distances between the metal ion and specific nuclei in a molecule, as demonstrated in studies of Mn(II) binding to biomolecules. nih.gov For certain Mn(II) complexes, the coordination can be confirmed by observing the line broadening and shifting of ligand proton resonances in ¹H NMR spectra. researchgate.net However, for many Mn(II) complexes, the electron relaxation is slow, resulting in extremely broad lines that are difficult to observe with high-resolution NMR. illinois.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for studying paramagnetic species like high-spin Mn(II). rsc.orgpnas.orgresearchgate.net The EPR spectra of Mn(II) complexes provide information about the electronic structure, coordination geometry, and the nature of the ligands. rsc.orgorientjchem.org The spectra are often characterized by a six-line hyperfine splitting pattern due to the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2). pnas.orgresearchgate.net High-frequency EPR, performed at high magnetic fields, can simplify complex spectra and allow for the accurate determination of zero-field splitting parameters, which are sensitive to the symmetry of the complex. acs.org EPR has been used to characterize a variety of Mn(II) complexes, including those with distorted tetrahedral geometries and those relevant to biological systems. rsc.orgacs.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is widely used to identify the functional groups of the ligands and to determine how they coordinate to the Mn(II) ion. scirp.orgorientjchem.orgajol.infomdpi.comprimescholars.comscielo.brresearchgate.netasianpubs.orgdergipark.org.trsdiarticle3.comekb.eg The coordination of a ligand to the metal center typically results in shifts in the vibrational frequencies of its functional groups. For example, in Schiff base complexes, a downward shift in the stretching frequency of the C=N (imine) group indicates coordination of the imine nitrogen to the Mn(II) ion. orientjchem.org Similarly, shifts in the carboxylate stretching frequencies can indicate the coordination mode of carboxylate groups. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Electronic or UV-Vis absorption spectroscopy provides information about the electronic transitions within the Mn(II) complex and can be indicative of its coordination geometry. dergipark.org.trorientjchem.orgajol.infomdpi.comscielo.brresearchgate.netdergipark.org.trsdiarticle3.comekb.eg High-spin Mn(II) complexes have a d⁵ electronic configuration, which means that all d-d electronic transitions are spin-forbidden, resulting in very weak absorption bands. ajol.info For example, octahedral Mn(II) complexes typically show weak absorption bands in the visible region, such as those assigned to the ⁶A₁g → ⁴T₂g(G) and ⁶A₁g → ⁴T₁g(G) transitions. ajol.info The spectra of Mn(II) complexes in solution are often compared to their solid-state spectra to assess if the coordination structure is retained in solution. mdpi.com
The table below summarizes the key information obtained from each characterization technique.
| Technique | Information Provided |
| X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry. scispace.comscirp.orgrsc.orgresearchgate.net |
| EXAFS | Local coordination environment (number, type, and distance of neighboring atoms). ufl.eduresearchgate.netslu.se |
| NMR Spectroscopy | Structural information through paramagnetic shifts and relaxation effects; often limited by line broadening. illinois.edunih.govresearchgate.net |
| EPR Spectroscopy | Electronic structure, symmetry of the coordination sphere, hyperfine interactions. rsc.orgpnas.orgresearchgate.netacs.org |
| IR Spectroscopy | Identification of ligand functional groups and their coordination to the metal center. orientjchem.orgmdpi.comekb.eg |
| UV-Vis Spectroscopy | Electronic transitions, information about coordination geometry (often weak absorptions for Mn(II)). ajol.infomdpi.comdergipark.org.tr |
Catalysis Involving Manganese Ii
Homogeneous Catalysis Mediated by Manganese(II)
In homogeneous catalysis, Mn(II) complexes are utilized to catalyze a variety of organic transformations. These reactions benefit from the mild reaction conditions and high selectivity often associated with manganese-based catalysts.
Manganese(II) is a known catalyst for the oxidation of various organic substrates. For instance, the oxidation of citric acid by acid bromate (B103136) is catalyzed by Mn(II). researchgate.net Kinetic studies of this reaction reveal a complex dependency on the concentrations of the reactants. The reaction order is 1.5 with respect to both bromate and acid, and less than one for Mn(II). researchgate.net The behavior of citric acid is particularly interesting, showing an order of 0.30 at lower concentrations and shifting to -0.25 at higher concentrations. researchgate.net This is attributed to the formation of both 1:1 and 1:2 complexes between Mn(II) and citric acid, with only the 1:1 complex being kinetically active. researchgate.net
Manganese compounds are also studied as catalysts for water oxidation, a crucial process in artificial photosynthesis. researchgate.netacs.orgmdpi.com Inspired by the Mn₄CaO₅ cluster in photosystem II, researchers have developed various manganese-based catalysts. researchgate.netacs.orgrsc.org In these systems, Mn(II) can be oxidized to higher-valent manganese species, such as Mn(III) and Mn(IV), which are believed to be the active species in the catalytic cycle. nih.govnih.gov The catalytic activity is influenced by factors like the ligand environment and the presence of co-catalysts. nih.govacs.org
Manganese-catalyzed reactions are also employed for the formation of carbon-oxygen and carbon-halogen bonds. The hydroxylation of unactivated C-H bonds can be achieved using manganese porphyrin catalysts, mimicking the action of cytochrome P450 enzymes. nih.govunl.pt These reactions are believed to proceed through a radical pathway. unl.pt
Furthermore, manganese porphyrin systems have been successfully used for the selective chlorination of unactivated aliphatic C-H bonds. nih.govacs.org This method provides a direct route to functionalize hydrocarbons. nih.gov The development of manganese-catalyzed C-H fluorination has also been achieved by tuning the reaction conditions to favor the trapping of a substrate radical by a fluorine source. nih.govacs.org
A novel aerobic manganese-catalyzed oxophosphorylation of carbon-carbon double bonds in styrene (B11656) derivatives and vinyl ethers has been developed. jst.go.jp This reaction utilizes diethyl H-phosphonates and molecular oxygen from the air, catalyzed by tris(2,4-pentanedionato)manganese(III) (Mn(acac)₃), to form β-ketophosphonates. jst.go.jp
Manganese catalysts have proven effective in the formation of azides. unl.ptresearchgate.net For example, manganese-catalyzed C-H azidation allows for the conversion of secondary, tertiary, and benzylic C-H bonds into the corresponding azides using an aqueous solution of sodium azide. researchgate.net This method has been applied to the late-stage functionalization of complex bioactive molecules. researchgate.net Manganese(II) acetate (B1210297) has also been shown to be a viable catalyst for the diazidation of alkenes. arkat-usa.org
In the realm of hydrosilylation, manganese(II) complexes have emerged as active catalysts for the reduction of aldehydes, ketones, and the hydrofunctionalization of alkenes. acs.orgnih.govresearchgate.net A single manganese(II) precatalyst can be used for both the hydrosilylation and hydroboration of alkenes with high regioselectivity and yields. nih.gov N,N-dimethylformamide (DMF)-stabilized manganese nanoparticles, which are divalent, have also demonstrated high catalytic activity for the hydrosilylation of alkenes. rsc.org
Heterogeneous Catalysis and Manganese(II) Involvement
Manganese oxides are extensively used as heterogeneous catalysts due to their low cost, environmental friendliness, and high catalytic activity in various oxidation reactions. researchgate.net The presence of mixed-valence manganese species, including Mn(II), Mn(III), and Mn(IV), is often crucial for their catalytic performance. rsc.orgresearchgate.netnih.gov
Different forms of manganese oxides exhibit distinct catalytic properties.
Amorphous Manganese Oxides (AMO): These materials often show higher catalytic activity compared to their crystalline counterparts in certain reactions. nih.govcjcatal.com For instance, amorphous MnOx has been found to be a highly active catalyst for soot oxidation and the aerobic oxidation of benzyl (B1604629) alcohol. nih.govcjcatal.com In water oxidation catalysis, amorphous manganese oxides have demonstrated significantly higher turnover numbers compared to crystalline structures like OMS-2 and OL-1. researchgate.netacs.orgacs.org
Octahedral Molecular Sieves (OMS-2): Also known as cryptomelane, OMS-2 has a tunnel structure and is an effective catalyst for the total oxidation of volatile organic compounds like ethyl acetate. researchgate.net The catalytic activity of OMS-2 is attributed to the presence of Mn⁴⁺-O²⁻ Lewis acid-base pairs and the ability of manganese to cycle between Mn⁴⁺ and Mn³⁺ oxidation states. researchgate.net The synthesis of OMS-2 often involves the reaction of a Mn²⁺ precursor with potassium permanganate (B83412). acs.org
Octahedral Layered (OL-1): This layered manganese oxide, also known as birnessite, has shown promise in the selective epoxidation of cyclopentene. osti.govaip.org The presence of Mn²⁺ in the structure is considered necessary for this catalytic activity. osti.gov
Table 1: Comparison of Catalytic Activity in Water Oxidation
| Catalyst | Structure | Turnover Number (mmol O₂/mol Mn) |
|---|---|---|
| Amorphous Manganese Oxide (AMO) | Amorphous | 290 |
| OMS-2 | Tunnel | 110 |
| OL-1 | Layered | 27 |
Data sourced from a study using Ce⁴⁺ as an oxidant. acs.orgacs.org
The presence and role of Mn(II) are critical in both the synthesis and the catalytic action of many manganese oxide catalysts.
The synthesis of various manganese oxides often starts from Mn(II) precursors. For example, OMS-2 materials are typically prepared through a hydrothermal reaction between a Mn²⁺ source and potassium permanganate. acs.org The choice of the Mn²⁺ precursor can influence the resulting properties of the OMS-2 catalyst, such as its crystallinity and surface area, which in turn affects its catalytic performance. acs.org
The catalytic activity of many manganese oxides relies on the redox cycling between different oxidation states of manganese, primarily Mn(III) and Mn(IV). researchgate.netresearchgate.net However, the initial presence of Mn(II) or its formation during the reaction can be a key factor. In some catalytic systems, Mn(II) is believed to be the species that initiates the catalytic cycle. For instance, in the catalytic oxidation of Mn(II) on mineral surfaces, Mn(II) adsorbs onto the surface and is then oxidized, leading to the formation of Mn(III) or Mn(IV) oxides. researchgate.netosti.gov
In certain oxidation reactions, it is proposed that a complex between Mn(II) and the substrate is formed first, which is then oxidized. researchgate.netniscpr.res.in Furthermore, redox-driven reactions between adsorbed Mn(II) and Mn(IV) oxide surfaces can lead to the formation of dissolved Mn(III) species, which can also be catalytically active. acs.org The interplay between Mn(II), Mn(III), and Mn(IV) at the catalyst surface is a complex process that is fundamental to the catalytic activity of these materials. rsc.orgnih.gov
Environmental Catalysis Applications (e.g., Degradation of Pollutants)
Manganese(II) is a key player in the catalytic degradation of a wide array of organic pollutants found in water. nih.gov Manganese oxides, often involving Mn(II) in their catalytic cycles, are recognized for their potential in environmental remediation. tandfonline.com These materials can activate oxidants like peroxymonosulfate (B1194676) (PMS) to generate reactive species that effectively degrade contaminants. bohrium.combohrium.com
The catalytic activity of manganese-based materials is influenced by several factors, including their crystal structure and the presence of different manganese oxidation states (Mn(II), Mn(III), and Mn(IV)). bohrium.com For instance, the interaction between manganese oxides and carbon nanofibers can enhance the catalytic activity by increasing the amount of Mn(II) and Mn(III) species. bohrium.com This synergy promotes the production of sulfate (B86663) radicals from PMS, which are powerful oxidizing agents for pollutant degradation. bohrium.com
Recent research has also highlighted the use of Mn(II) in advanced oxidation processes (AOPs). nih.gov While Mn(II) alone has poor catalytic performance with peracetic acid (PAA), the addition of a chelating agent like ethylenediamine-N,N'-disuccinic acid (EDDS) can significantly enhance its activity. nih.gov This system promotes the formation of high-valent manganese-oxo species (Mn(V)), which are highly effective in degrading micropollutants like atrazine. nih.gov The process involves the essential role of Mn(III) as an intermediate. nih.gov
Furthermore, manganese oxide nanoparticles have demonstrated the ability to spontaneously degrade organic pollutants. acs.org Confining these nanoparticles can accelerate the degradation kinetics by orders of magnitude. acs.org This enhancement is attributed to an increased catalyst surface area and localized changes in pH at the catalyst surface. acs.org
Table 1: Examples of Manganese(II) in Environmental Catalysis
| Catalyst System | Pollutant | Key Findings |
| Mn(II)-EDDS/PAA | Atrazine (ATZ) | EDDS significantly enhances Mn(II) catalytic activity, leading to complete ATZ degradation through the formation of Mn(V) species. nih.gov |
| OMS-2/CNFs with PMS | Acid Orange 7 | Composites show higher efficiency than individual components due to increased Mn(II) and Mn(III) content and synergistic effects. bohrium.com |
| Nanoscale Mn3O4 | Phenolic and aniline (B41778) pollutants | Nanoconfinement accelerates degradation kinetics by nearly 3 orders of magnitude. acs.org |
| MnOx with PMS | Phenolic pollutants | Different MnOx phases induce various oxidative pathways, with surface Mn(II) and Mn(III) initiating a nonradical electron-transfer pathway. bohrium.com |
Electrocatalysis Involving Manganese(II) Species
The electrochemical properties of Manganese(II) make it a versatile component in various electrocatalytic applications, including water oxidation and redox processes within electrochemical systems.
Electrocatalytic Water Oxidation
Manganese(II) complexes are actively being researched as catalysts for water oxidation, a critical reaction for producing hydrogen fuel through water splitting. technion.ac.ilrsc.org The goal is to develop efficient and environmentally friendly catalysts that minimize the energy required for this process. technion.ac.il
Inspired by the natural process of photosynthesis, which utilizes a manganese-containing cluster, scientists have synthesized various manganese complexes. For example, a dinuclear manganese complex, [MnII(8hq-tpy)(H2O)]2(PF6)2, has been shown to act as an electrocatalyst for water oxidation. researchgate.net During this process, heterogeneous species (MnOX) are electrodeposited, enabling oxygen evolution. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis has provided evidence for the formation of Mn(IV)=O as the active species responsible for oxygen evolution. researchgate.net
Another notable example is a manganese(II) phosphate (B84403) nanosheet assembly. rsc.org Structural and computational studies of this material have revealed that its out-of-plane Mn centers are preferential sites for oxidation, leading to the formation of active intermediates for water oxidation. rsc.org The asymmetry in the structure helps to stabilize the crucial Mn(III) intermediate. rsc.org
Furthermore, a manganese cluster, [Mn12O12(O2CC6H2(OH)3)16(H2O)4] (Mn12TH), has demonstrated homogeneous electrocatalytic activity for water oxidation at a pH of 6. technion.ac.il This complex facilitates oxygen evolution with a remarkably low overpotential. technion.ac.il The proposed mechanism involves an initial oxidation of Mn(III) to Mn(IV), a key step in the catalytic cycle. technion.ac.il
Generation of Permanganate from Dissolved Mn(II)
The electrochemical synthesis of permanganate (MnO4-) from dissolved Mn(II) presents a novel approach for water treatment. researchgate.net This in-situ generation of a strong oxidant can be used to degrade persistent organic pollutants like atrazine. researchgate.net
Studies have shown that permanganate can be generated from low concentrations of Mn(II) in neutral pH conditions using electrolysis. researchgate.net The process appears to be controlled by mass transport, as it is largely unaffected by the operating current density. researchgate.net The electrochemically generated permanganate has been shown to be effective in degrading atrazine, with the degradation following pseudo-first-order reaction kinetics. researchgate.net
A novel pathway for generating permanganate (Mn7+) from Mn(II) in circumneutral conditions has been demonstrated using a bench-scale electro-oxidation system with boron-doped diamond (BDD) electrodes. researchgate.netrsc.org This process can simultaneously remove manganese and produce permanganate, offering a dual benefit for water treatment. researchgate.netrsc.org
Historically, the electrolytic oxidation of manganese dioxide (which can be formed from Mn(II)) to an alkali metal permanganate has been achieved in alkaline solutions using a non-sacrificial anode. google.com
Redox Processes in Electrochemical Systems
The ability of manganese to exist in multiple oxidation states makes Mn(II) a central figure in various redox processes within electrochemical systems. The Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox couples are fundamental to the electrochemical behavior of many manganese complexes. electrochemsci.org
Cyclic voltammetry studies of manganese(II) dithiocarbamate (B8719985) complexes have revealed two distinct redox couples, corresponding to the sequential single-electron transfers of the Mn(II)/Mn(III) and Mn(III)/Mn(IV) processes. electrochemsci.org These processes are typically quasi-reversible and diffusion-controlled. electrochemsci.org
In the context of redox flow batteries, the Mn(II)/Mn(III) redox couple is of interest due to its high standard reduction potential, which can enhance the cell voltage and energy density. rsc.org However, the instability of Mn(III) in neutral solutions, where it can disproportionate, presents a challenge that can be addressed by using stabilizing ligands. rsc.org
The electrochemical behavior of the Mn(II)/Mn(IV) system has also been investigated, showing two separate two-electron transfer steps. researchgate.net The redox potentials and peak currents are influenced by the coordination environment of the manganese ion and the pH of the solution. researchgate.net
Furthermore, impact electrochemistry studies have demonstrated the reduction of Mn(II) to Mn(0) and its oxidation on carbon black nanoparticles. acs.org The onset potentials for these processes align with those observed in solution voltammetry, confirming the formation of Mn(0) and MnO2. acs.org
Table 2: Redox Potentials of Manganese(II) Species in Electrochemical Systems
| Redox Couple | System/Complex | Potential Range (V) | Characteristics |
| Mn(II)/Mn(III) & Mn(III)/Mn(IV) | Manganese(II) dithiocarbamate complexes | -0.4 to 0.6 | Two sequential single-electron quasi-reversible processes. electrochemsci.org |
| Mn(II)/Mn(III) | Pentanuclear Mn5 complex | +0.058 (vs. Fc/Fc+) | One-electron redox process at the central Mn atom. mdpi.com |
| Mn(II) Reduction | Mn(II) on carbon black nanoparticles | Onset at -1.44 (vs. SCE) | Formation of Mn(0). acs.org |
| Mn(II) Oxidation | Mn(II) on carbon black nanoparticles | Onset at +0.5 (vs. SCE) | Formation of manganese oxides. acs.org |
Advanced Analytical Methodologies for Manganese Ii Determination
Electrochemical Methods for Mn(II) Detection
Electrochemical methods offer a compelling alternative to traditional spectroscopic techniques for the determination of Manganese(II) [Mn(II)]. rsc.orgresearchgate.net These methods are recognized for their selectivity, sensitivity, speed, and portability, making them suitable for both laboratory and in-field analyses. rsc.org Techniques such as stripping voltammetry can be applied for the determination of trace levels of manganese, providing a robust platform for environmental and biological monitoring. rsc.org
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of Mn(II) and to characterize modified electrodes for its detection. nih.govsciopen.comsathyabama.ac.in The method involves scanning the potential of an electrode and measuring the resulting current, which provides insights into the electrochemical processes occurring at the electrode surface. sciopen.comsathyabama.ac.in
In a typical CV experiment for Mn(II), the forward scan shows an anodic wave corresponding to the oxidation of Mn(II) to manganese dioxide (MnO₂), which deposits on the electrode surface. nih.gov The reverse scan then exhibits a cathodic wave attributed to the reduction of the deposited MnO₂ back to Mn(II). nih.gov For instance, using an indium tin oxide (ITO) electrode in a digested blood sample, the oxidation of Mn(II) commences around +800 mV, while the reduction peak appears at approximately +625 mV. nih.gov The peak current in the voltammogram increases proportionally with the concentration of Mn(II), allowing for quantification. nih.gov
The characteristics of the cyclic voltammogram can reveal the nature of the electron transfer process. For a manganese complex studied at a carbon paste electrode, the separation between the anodic and cathodic peak potentials (ΔEp) was used to interpret the reaction mechanism. nih.gov Similarly, a study using a MnO₂ nanoparticle-modified carbon paste electrode showed a potential difference (Epa - Epc) greater than 200 mV, suggesting a quasi-reversible mechanism for the manganese ion redox process. sciopen.com
CV is also instrumental in the development and characterization of new sensors. For example, it has been used to study the electrochemical behavior of Mn(II) complexes on glassy carbon electrodes to understand their redox properties. sathyabama.ac.in It was also used to confirm the electrochemical response of a manganese porphyrin-functionalized carbon cloth sensor designed for detecting various analytes. acs.org Furthermore, CV helps in evaluating the performance of modified electrodes, such as those doped with lithium and carbon nanotubes (CNT) or C60 fullerenes, for detecting Mn(II) in complex matrices like blood. researchgate.net
Table 1: Cyclic Voltammetry Parameters for Mn(II) Detection
| Electrode System | Sample Matrix | Anodic Peak (Oxidation of Mn²⁺) | Cathodic Peak (Reduction of MnO₂) | Key Finding | Reference |
| Indium Tin Oxide (ITO) | Digested Blood (pH 5) | Commences at ~+800 mV | ~+625 mV | Feasibility of Mn measurement in blood with electrochemical sensors. | nih.gov |
| MnO₂ Nanoparticle Modified Carbon Paste | MnSO₄ Solution | - | - | The potential difference (>200 mV) indicated a quasi-reversible mechanism. | sciopen.com |
| Carbon Paste Electrode | Acetate (B1210297) Buffer (pH 4.6) | Varies with concentration | Varies with concentration | Characterization of a manganese(II) complex's redox behavior. | nih.gov |
| CNT/Li+/Glassy Carbon Electrode | Blood | +1.0 V vs Ag/AgCl | - | Enhanced current response and peak shift compared to unmodified electrodes. | researchgate.net |
Cathodic Stripping Voltammetry (CSV)
Cathodic Stripping Voltammetry (CSV) is a highly sensitive and selective electroanalytical technique for determining trace concentrations of Mn(II). rsc.orgmmu.ac.uk Unlike Anodic Stripping Voltammetry (ASV), which can be complicated by the highly negative potential required to reduce Mn(II) to its metallic form (Mn⁰), CSV offers a more advantageous approach. rsc.orgmmu.ac.uk The CSV method is based on a pre-concentration step where Mn(II) is oxidized to form an insoluble layer of manganese(IV) dioxide (MnO₂) on the working electrode surface at a sufficiently positive potential. rsc.org Following this deposition, the potential is swept in the negative direction, causing the deposited MnO₂ to be reduced back to Mn(II). This reduction generates a characteristic stripping peak, the height or area of which is proportional to the concentration of Mn(II) in the sample. rsc.orgnih.gov
A key advantage of CSV is its high selectivity, as only a limited number of metal ions can undergo such a reversible transformation, which minimizes interference from other species. rsc.orgmmu.ac.uk The technique has been successfully applied using various working electrodes, including carbon-based electrodes, platinum, and boron-doped diamond electrodes (BDDE). rsc.orgresearchgate.net For example, research comparing ASV and CSV for manganese detection in marine sediments concluded that CSV coupled with a BDDE provided superior results. rsc.org
The optimization of experimental parameters is crucial for achieving high sensitivity in CSV. These parameters include the pH of the supporting electrolyte, the deposition potential, and the pre-concentration time. nih.govamecj.com In one study using an indium tin oxide electrode, the optimal conditions were found to be a pH of 5.0, a pre-concentration potential of 1.2 V, and a deposition time of 180 seconds. nih.gov Another study using carbon film electrodes achieved a detection limit of 4 nM by optimizing the pre-concentration step. researchgate.netuc.pt The development of sensors for drinking water analysis using platinum working electrodes also relies on CSV, with optimized parameters including a deposition potential of 0.7 V for 900 seconds in a sodium acetate buffer at pH 5.5. nih.gov
Table 2: Performance of Cathodic Stripping Voltammetry in Mn(II) Analysis
| Electrode Type | Sample Type | Deposition Potential | Deposition Time | Detection Limit (LOD) | Reference |
| Carbon Film | Environmental Samples | 0.8 V | - | 4 nM | researchgate.netuc.pt |
| Indium Tin Oxide (ITO) | Digested Blood | 1.2 V | 180 s | 0.05 µg/L (calculated) | nih.gov |
| Carbon Paste (modified with 5-Br-PADAP) | Water | 1100 mV | 240 s | 3 x 10⁻⁷ mol/L | amecj.com |
| Platinum (miniaturized) | Drinking Water | 0.7 V | 900 s | - | nih.gov |
| Additively Manufactured Nanographite | Tap Water | - | - | - | rsc.org |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to analyze the electrochemical and morphological properties of electrode systems. researchgate.netnewcastle.edu.aujecst.org It works by applying a small amplitude alternating current (AC) potential over a range of frequencies and measuring the system's impedance. jecst.org The resulting data, often presented as a Nyquist plot, can provide valuable information about charge transfer resistance, double-layer capacitance, and diffusion processes occurring at the electrode-electrolyte interface. newcastle.edu.aujecst.org
In the context of manganese, EIS has been extensively used to study the behavior of manganese dioxide (MnO₂), which is a key component in batteries and the intermediate species in the electrochemical detection of Mn(II). researchgate.netnewcastle.edu.au Studies on the reduction of alkaline MnO₂ cathodes have used EIS to track changes in the material's electrochemical properties and porosity at various stages of discharge. researchgate.netnewcastle.edu.au For instance, analysis of EIS data revealed that as MnO₂ is reduced, structural expansion can cause mechanical degradation and porosity changes, which affects the material's performance. researchgate.net
Key features observed in the EIS spectra of MnO₂ electrodes include a semicircular arc at high frequencies, which relates to the parallel combination of charge transfer resistance and interfacial capacitance. newcastle.edu.au At low frequencies, a linear response is typically observed, reflecting diffusional processes. newcastle.edu.au Some studies have also reported a previously unseen inductance loop at intermediate frequencies during the discharge of MnO₂, which was interpreted in terms of both MnO₂ and electrode porosity changes. researchgate.netnewcastle.edu.au
While less common for direct quantitative detection of Mn(II), EIS is a powerful tool for characterizing the electrode surfaces used in sensors and for understanding the fundamental electrochemical processes. Research comparing the impedance of composite graphite (B72142) electrodes in solutions containing Mn(II) and Iron(II) ions found that the lower impedance and higher capacitance of the iron-containing system indicated its greater conductivity compared to the manganese system. iau.ir This type of information is crucial for developing selective sensors and understanding potential interferences. iau.ir
Development of Portable and On-site Sensors for Mn(II)
There is a growing need for analytical methods that allow for the rapid, inexpensive, and on-site determination of Mn(II) in various environments, particularly for water quality monitoring. researchgate.netnih.gov While laboratory-based instruments like inductively coupled plasma mass spectrometry (ICP-MS) are highly accurate, they are costly, non-portable, and require trained personnel, limiting their use for point-of-use applications. nih.gov Portable electrochemical sensors offer a viable solution, providing sensitive and rapid analytical measurements in the field. rsc.orgresearchgate.net
Recent advancements have led to the development of miniaturized sensors that utilize electroanalytical techniques like cathodic stripping voltammetry (CSV) on compact electrodes. nih.gov For example, a portable system using miniaturized platinum working electrodes has been validated for determining Mn(II) concentrations in drinking water, showing a strong correlation with results from ICP-MS over a wide concentration range (0.03 ppb to 5.3 ppm). nih.gov Additively manufactured (3D-printed) nanographite electrodes have also been successfully used for the trace detection of Mn(II) in tap water via differential pulse cathodic stripping voltammetry (DPCSV), demonstrating the potential for low-cost, disposable sensing platforms. rsc.org
Beyond purely electrochemical systems, other portable sensor technologies are emerging. One innovative approach is a biosensor that uses genetically engineered, non-hazardous bacteria stored in a sealed cartridge. sensebig.com When a water sample is introduced, the bacteria detect manganese and produce an electrochemical signal that is measured by a portable detector, with results transmitted wirelessly in about an hour. sensebig.com Another strategy involves smartphone-based fluorescence detection. rsc.org In this system, nitrogen and sulfur-doped carbon nanodots (N,S-CDs) act as a fluorescent probe for Mn(II). A low-cost, portable device using a UV-LED for excitation and the smartphone's camera as a detector can quantify Mn(II) in cosmetic products with high accuracy. rsc.org The digital image from the phone is converted into intensity values using a custom application, enabling on-site analysis with a detection limit of 0.5 μM. rsc.org
Table 3: Examples of Portable and On-site Sensors for Mn(II) Detection
| Sensor Technology | Principle of Operation | Key Features | Application | Reference |
| Miniaturized Pt Electrode | Cathodic Stripping Voltammetry (CSV) | High accuracy and precision compared to ICP-MS. | Drinking Water Monitoring | nih.gov |
| Additively Manufactured Nanographite Electrode | Differential Pulse Cathodic Stripping Voltammetry (DPCSV) | Low-cost, disposable, suitable for in-loco analysis. | Tap Water Analysis | rsc.org |
| FREDsense Biological Sensor | Engineered Bacteria & Electrochemical Detection | Rapid (approx. 1 hour), no sample pre-treatment, wireless data transmission. | Water Quality Monitoring | sensebig.com |
| Smartphone-based Fluorescence Reader | N,S-doped Carbon Nanodots & Digital Image Analysis | Low-cost, portable, low-power, high accuracy. | Mn(II) in Cosmetics | rsc.org |
| Manganese Porphyrin-Functionalized Carbon Cloth | Voltammetry | Flexible, wearable potential, wireless data collection. | Detection of Nitroaromatics and Phenol | acs.org |
Chromatographic Techniques for Mn(II) Species
Chromatographic techniques, particularly when coupled with highly sensitive detectors, are essential for the speciation of manganese, which involves distinguishing between its different chemical forms (e.g., inorganic Mn(II) vs. organomanganese compounds). cdc.govnih.gov The separation power of chromatography combined with the specificity of certain detectors allows for the accurate quantification of individual manganese species in complex samples. cdc.govnih.gov
High Performance Liquid Chromatography (HPLC) coupled with Atomic Fluorescence Spectrometry
High-Performance Liquid Chromatography (HPLC) coupled with laser-excited atomic fluorescence spectrometry (LEAFS) provides a highly sensitive and selective method for the determination of different manganese species. cdc.govtandfonline.com This hyphenated technique is particularly useful for analyzing organometallic manganese compounds, which are often present at trace levels in environmental and toxicological samples. cdc.govnih.gov
The HPLC-LEAFS system was employed to identify the specific organomanganese compounds responsible for organ damage in rats following the injection of methylcyclopentadienyl manganese tricarbonyl (MMT). tandfonline.com In this application, HPLC separates the various manganese species present in the sample, and the eluent is then introduced into the LEAFS detector. cdc.gov The detector atomizes the sample in a flame, and a laser is used to excite the manganese atoms, which then emit fluorescence at a characteristic wavelength. The intensity of this fluorescence is proportional to the amount of manganese present. cdc.govtandfonline.com
This method has demonstrated exceptional sensitivity. For various organomanganese species, the detection limit ranged from 8 to 20 picograms (pg) of manganese. cdc.govnih.gov When specifically determining manganese in the form of MMT, the detection limit was 0.4 ng/mL. cdc.govnih.gov This level of sensitivity was reported to be several orders of magnitude better than that achieved with HPLC coupled to either ultraviolet (UV) or conventional atomic fluorescence spectrometry (AFC) detectors. cdc.govnih.gov The technique was successfully used to determine the manganese species present in rat urine after administration of MMT. cdc.gov
Gas Chromatography (GC) for Organomanganese Species
Gas chromatography (GC) is a powerful analytical technique for the separation and determination of volatile and semi-volatile organomanganese compounds. thermofisher.com This method is particularly valuable for environmental monitoring and toxicological studies where organometallic species are often present at trace levels. nih.gov The successful analysis of organomanganese compounds like methylcyclopentadienyl manganese tricarbonyl (MMT) and cyclopentadienylmanganese tricarbonyl (CMT) by GC often requires a preconcentration step and coupling with sensitive detectors. researchgate.net
Several GC-based methods have been developed, frequently involving hyphenation with detectors such as mass spectrometry (MS), atomic emission detection (AED), and flame ionization detection (FID). nih.govresearchgate.netdntb.gov.ua GC-MS, for instance, is a robust tool for identifying and quantifying organomanganese compounds in complex mixtures. thermofisher.comsemanticscholar.org The process typically involves vaporizing the sample, separating its components on a capillary column, and then ionizing and detecting the separated compounds based on their mass-to-charge ratio. thermofisher.com
Sample preparation is a critical step. For environmental samples like water and soil, a preconcentration technique such as solid-phase microextraction (SPME) is often employed to isolate and concentrate the analytes before GC analysis. researchgate.net Headspace (HS) sampling is a common mode for SPME. researchgate.net For seawater samples, ultrasound-assisted emulsification microextraction has been successfully used prior to GC-MS determination. um.esjst.go.jp In some cases, derivatization is necessary to make the organomanganese compounds suitable for GC analysis. jst.go.jp
The performance of these methods is notable for their low detection limits, often in the picogram per liter (pg/L) or picogram per gram (pg/g) range, making them suitable for trace-level environmental analysis. researchgate.net For example, a method using SPME-GC with microwave-induced plasma atomic emission detection (MIP-AED) achieved detection limits of 13 and 15 pg Mn/L for CMT and MMT, respectively, in seawater. researchgate.net
Table 1: Gas Chromatography-Based Methods for Organomanganese Species Determination
| Method | Analyte(s) | Sample Matrix | Sample Preparation | Detection Limit | Reference(s) |
| GC-MS | Organolead and Organomanganese compounds | Seawater | Ultrasound-assisted emulsification microextraction | - | um.esjst.go.jp |
| GC-FID | MMT | Biological tissues and fluids | - | 1-2 ppm | nih.gov |
| SPME-GC-MIP-AED | CMT, MMT | Seawater, Soils | Headspace solid-phase microextraction (HS-SPME) | Seawater: 13-15 pg Mn/L; Soil: 0.62-0.65 pg Mn/g | researchgate.net |
| GC-MS | Bis-(aryl)manganese species | Reaction mixtures | Hydrolysis and extraction | - | semanticscholar.org |
Challenges in Mn(II) Speciation and Interference Mitigation
The speciation analysis of manganese—distinguishing between its different chemical forms, such as Mn(II) and higher oxidation states (e.g., Mn(IV))—is crucial because the mobility, bioavailability, and toxicity of the element depend on its form. mdpi.com However, this analysis presents significant challenges due to the chemical behavior of manganese and the complexity of sample matrices. pnas.orgresearchgate.net
One of the primary challenges is the inherent instability of manganese species. pnas.org Mn(II) can be oxidized, while higher oxidation states can be reduced, depending on environmental conditions like pH, redox potential, and the presence of organic matter or microorganisms. researchgate.nettandfonline.com Standard analytical procedures that involve sample lysis or fractionation can alter the original speciation, as low molecular-weight Mn(II) complexes can exchange ligands rapidly. pnas.org This makes it difficult to ascertain the true form of manganese present in the original sample. pnas.orgresearchgate.net
A second major challenge is the presence of interfering substances in the sample matrix, which can affect the accuracy and precision of Mn(II) determination. tandfonline.comalsenvironmental.co.uk Common interferences in water and environmental samples include:
Cations: High concentrations of ions like iron (Fe²⁺, Fe³⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) are known to cause biased results in many analytical methods. alsenvironmental.co.ukhach.comniscpr.res.in For example, in flame atomic absorption spectrometry (FAAS), iron and manganese interfere with each other's estimation. niscpr.res.in Calcium and magnesium concentrations above 300 mg/L can lead to high-bias results in some colorimetric methods. alsenvironmental.co.uk
Anions: Phosphate (B84403) ions, particularly in the presence of calcium, can cause low-bias results. alsenvironmental.co.uk
Sample Properties: High levels of color and turbidity can also interfere with spectrophotometric measurements. hach.com
To overcome these challenges, various interference mitigation strategies have been developed. These often involve chemical manipulation of the sample prior to analysis.
Masking Agents: Reagents like ethylenediaminetetraacetic acid (EDTA) and hydroxylamine (B1172632) hydrochloride are used to form stable complexes with interfering ions such as iron, preventing them from participating in the analytical reaction. hach.com
Chemical Separation: Interfering ions can be removed through precipitation. For instance, iron can be precipitated using zinc oxide at a specific pH to allow for the measurement of manganese in the remaining solution. niscpr.res.in
Procedural Corrections: In some cases, a sample is tested twice—once with and once without a pretreatment that removes a specific analyte (like chlorine)—and the true concentration is determined by subtraction. hach.com
Hyphenated Techniques: Combining separation techniques with sensitive detection, known as hyphenated methods, is a powerful approach. mdpi.comresearchgate.net For example, a pneumatic flow injection analysis system coupled with a tandem spectrometer (PFIA-TS) has been used for the speciation of Mn(VII) and Mn(II) without the need for extensive chemical pre-treatment. tubitak.gov.tr This method determines total manganese by FAAS and Mn(VII) by UV-Vis spectrometry, with Mn(II) calculated by the difference. tubitak.gov.tr
The low concentrations of manganese in many samples, such as atmospheric aerosols (often in the ng/m³ range), further complicate analysis, frequently requiring methods with very low detection limits. tandfonline.com
Table 2: Common Interferences in Mn(II) Analysis and Mitigation Strategies
| Interfering Substance | Effect on Measurement | Mitigation Strategy | Reference(s) |
| Iron (Fe²⁺, Fe³⁺) | Positive or negative interference | Addition of masking agents (EDTA, hydroxylamine hydrochloride); Precipitation with zinc oxide | hach.comniscpr.res.in |
| Calcium (Ca²⁺) | High-bias results at high concentrations (>300 mg/L) | - | alsenvironmental.co.uk |
| Magnesium (Mg²⁺) | High-bias results at high concentrations (>300 mg/L) | - | alsenvironmental.co.uk |
| Phosphate (PO₄³⁻) | Low-bias results (in the presence of Ca²⁺) | - | alsenvironmental.co.uk |
| Chlorine | Positive interference in DPD-based tests | Pretreatment with potassium iodide and sodium arsenite, followed by subtraction | hach.com |
| Color and Turbidity | General interference in spectrophotometry | Measurement of initial absorbance for correction; Filtration | alsenvironmental.co.ukhach.com |
Emerging Research Themes and Future Directions in Manganese Ii Science
Elucidation of Photophysical Processes of Mn(II) Ions and Near-Infrared Emissions
Recent breakthroughs have illuminated the complex mechanisms behind the near-infrared (NIR) emissions of manganese(II) (Mn(II)) ions, paving the way for advancements in photonics and optical materials science. bioengineer.org NIR light, which spans the spectral range of approximately 700 to 2500 nm, is highly valued for its ability to penetrate deep into biological tissues with minimal scattering and phototoxicity. bioengineer.org This makes materials with strong NIR emission highly sought after for applications in medical imaging, optical communications, and night-vision technologies. bioengineer.org
A pivotal study revealed that NIR emissions from Mn(II) ions primarily stem from d-d electronic transitions. bioengineer.org While these transitions are typically forbidden in free ions, they become partially allowed in solid-state materials due to symmetry-breaking effects. bioengineer.org The crystal field strength and dynamic vibronic coupling further influence these transitions, allowing for the creation of distinct emission bands with customized spectral profiles. bioengineer.org Theoretical models, including density functional theory (DFT) and crystal field theory, have been instrumental in confirming and expanding upon experimental observations. bioengineer.org
The coordination environment of the Mn(II) ion plays a crucial role in determining its emission properties. polyu.edu.hk For instance, Mn(II) in a tetrahedral coordination typically results in green emission, while an octahedral coordination leads to red emission. rsc.org However, recent research has shown that heavily doped Mn(II) phosphors can exhibit significant redshifts, leading to NIR emission. rsc.org This phenomenon has been observed in a variety of host materials, including KZnF₃, MgGa₂O₄, and MgAl₂O₄. rsc.org The proposed mechanism for this NIR emission involves energy migration between excited Mn(II) ions to NIR-emitting traps at high doping concentrations. rsc.org
Furthermore, the development of metal-organic frameworks (MOFs) incorporating binuclear Mn(II) units has opened new avenues for achieving NIR phosphorescence. nih.govnih.gov These materials can exhibit both intense white light fluorescence and long-lived NIR phosphorescence at room temperature, with the photophysical processes being well-explained by DFT calculations. nih.govnih.gov The unique structure of these MOFs, with ordered arrangements of host and guest molecules, facilitates efficient energy transfer and emission. nih.govnih.gov
Development of Advanced Luminescent Materials based on Mn(II)
The unique photophysical properties of Mn(II) ions are being harnessed to develop a new generation of advanced luminescent materials with diverse applications. bioengineer.orgresearchgate.net These materials are attractive for use in low-cost organic light-emitting diodes (OLEDs), information storage, security applications, and optoelectronic switches due to their tunable optoelectronic performance and facile synthesis. researchgate.net
A key area of research is the development of phosphors that can be excited by blue light-emitting diodes (LEDs) for solid-state lighting. Mn(II)-based phosphors are promising candidates due to their efficient luminescence and the ability to tune their emission color. scirp.org For example, tetrahedrally coordinated Mn(II) produces a narrow-band green emission, which is highly desirable for display applications. acs.org However, a significant drawback of oxide-based hosts for Mn(II) is the slow emission decay, which is typically in the range of 4–6 milliseconds. acs.org To overcome this, researchers are exploring halide coordination environments, which have been less systematically studied. acs.org
Another exciting development is the creation of dual-emissive materials by doping Mn(II) into organic-inorganic hybrid metal halides. rsc.org In one study, doping Mn(II) into a C₆H₁₄N₂CdBr₄ single crystal resulted in both a conventional green emission at 525 nm and an unexpected red emission at 627 nm. rsc.org This dual emission is attributed to the presence of both isolated Mn(II) ions and magnetically coupled Mn(II)-Mn(II) pairs within the crystal structure. rsc.org This finding opens up possibilities for creating tunable luminescent materials by controlling the spatial distribution and interactions of the dopant ions. rsc.org
Furthermore, the phenomenon of near-infrared (NIR) emission from heavily Mn(II)-doped phosphors is being explored for applications in high-power NIR LEDs. x-mol.net By synthesizing heavily Mn-doped La(Zn,Mn)Al₁₁O₁₉ phosphors, researchers have achieved an anomalous NIR emission band at ~730 nm. x-mol.net Density functional theory calculations and luminescence studies suggest that this unusual emission originates from Mn(II)-Mn(II) dimers. x-mol.net These phosphors exhibit high quantum efficiencies and can be integrated into high-powered photonic devices that operate at high temperatures without degradation. x-mol.net
The development of Mn(II)-based luminescent materials also extends to quantum dots (QDs). Efficient photoluminescence from MnS/ZnS core/shell QDs has been demonstrated, with quantum yields exceeding 35%. acs.org The mechanism involves the efficient transfer of energy from the ZnS shell to the Mn(II) ions in the MnS core. acs.org These materials show promise for applications in bioimaging and optoelectronics.
Exploration of Mn(II) Complexes in Novel Synthetic Methodologies
Manganese, being an earth-abundant, non-toxic, and inexpensive metal, is an ideal candidate for catalysis. researchgate.net While catalysis using other first-row transition metals like iron and cobalt has seen significant development, manganese catalysis is a rapidly emerging field with the potential to replace precious metals and uncover new reactivity. researchgate.netunl.pt The diverse range of accessible oxidation states for manganese, from -3 to +7, allows for a wide array of chemical transformations. unl.pt
A significant area of research is the use of Mn(II) complexes in C-H activation reactions. unl.pt For instance, a cooperative system of manganese and a Lewis acid has been developed for the C-H addition of arenes to aldehydes. chinesechemsoc.org This dual activation strategy allows for the nucleophilic addition of an inert C-H bond to the carbonyl group of various aldehydes, a transformation that was previously challenging with other catalytic systems. chinesechemsoc.org
Mn(II) complexes have also proven to be effective catalysts for hydroarylation reactions of alkynes and alkenes. chinesechemsoc.org The mechanism is proposed to involve the formation of an organomanganese species via transmetalation, followed by migratory insertion of the unsaturated substrate and subsequent protonation to yield the final product. chinesechemsoc.org
Furthermore, organometallic Mn(II) σ-complexes have become valuable reagents in organic synthesis, acting as soft and chemoselective nucleophiles. wiley-vch.de The field of organometallic manganese chemistry, which began in 1937, has evolved from a fundamental area of study to one with significant practical applications. wiley-vch.de
Manganese-catalyzed reduction reactions are another area of growing interest. thieme-connect.de Homogeneous manganese catalysts have been successfully employed in important reduction reactions such as hydrosilylation, hydroboration, hydrogenation, and transfer hydrogenation. thieme-connect.de These methods are crucial for the synthesis of high-value chemicals and bulk precursors. thieme-connect.de
The versatility of manganese catalysis is further highlighted by its use in a variety of other transformations, including:
Late-stage fluorination researchgate.net
Cross-coupling reactions researchgate.net
Azide formation unl.pt
Epoxidation of alkenes unl.pt
Radical-mediated oxidative cyclizations unl.pt
The continued development of ligand design and catalyst systems is expected to lead to even more challenging and novel transformations in the field of manganese catalysis. chinesechemsoc.org
Understanding Complex Mn(II) Interactions at Geochemical Interfaces
The interactions of Manganese(II) (Mn(II)) at the interfaces of minerals and water are crucial in dictating the fate and transport of various elements in the environment. nih.gov Research has focused on understanding the adsorption and oxidation of Mn(II) on mineral surfaces, which can significantly impact the geochemical cycling of manganese and other trace metals. capes.gov.brnih.govacs.org
Studies have shown that the heterogeneous oxidation of aqueous Mn(II) on mineral surfaces like hematite (B75146), goethite, and albite is a complex process. capes.gov.br The initial step often involves the adsorption and subsequent oxidation of Mn(II) at reactive sites on the mineral surface, such as step edges. capes.gov.br Following this initial oxidation, the growth of manganese oxide precipitates can proceed through different pathways depending on the substrate. On hematite and goethite, a "substrate-controlled growth" is observed, where a thin coating of protocrystallites spreads across the mineral surface. capes.gov.br In contrast, on albite, a "precipitate-controlled growth" occurs, characterized by the formation of precipitate ridges along step edges. capes.gov.br Regardless of the growth mechanism, the resulting precipitates are often Mn(III)-bearing oxyhydroxides, predominantly β-MnOOH. capes.gov.br
The presence of natural organic matter (NOM), such as humic acid (HA), can significantly influence the interactions of Mn(II) at mineral interfaces. nih.govacs.org In a ternary system of goethite-HA-Mn(II), it was found that Mn(II) enhances the adsorption of HA, while HA, in turn, hinders the rate and extent of Mn(II) oxidation by oxygen on the goethite surface. nih.govacs.org This effect is more pronounced at higher pH. nih.govacs.org The oxidation of Mn(II) in the presence of HA leads to the formation of β-MnOOH, γ-MnOOH, and Mn₃O₄, which can then oxidize the HA into smaller organic acids. nih.govacs.org The presence of HA also alters the composition of the Mn(II) oxidation products, inhibiting the formation of β-MnOOH and favoring the production of γ-MnOOH and adsorbed Mn(II) on the HA-mineral complex. nih.govacs.org
The adsorption of Mn(II) can also influence the interaction of other substances with mineral surfaces. For example, the addition of Mn(II) has been shown to enhance the adsorption of the collector benzohydroxamic acid (BHA) on the surface of scheelite, a tungsten-bearing mineral. mdpi.com This enhanced adsorption contributes to the increased hydrophobicity and improved flotation of scheelite. mdpi.com
These studies highlight the intricate and coupled nature of adsorption and redox processes involving Mn(II) at geochemical interfaces, which have significant implications for the mobility and bioavailability of manganese and other elements in natural and engineered systems.
Rational Design of High-Efficiency MnO₂-Based Materials through Mn(II) Precursors
The synthesis of manganese dioxide (MnO₂) nanomaterials with controlled morphology and properties is a significant area of research due to their wide range of applications in catalysis, energy storage, and environmental remediation. acs.orgias.ac.in A key strategy in achieving this control is the careful selection of the Manganese(II) (Mn(II)) precursor and the synthesis conditions. acs.orgsysrevpharm.org
Hydrothermal synthesis is a widely used method for preparing MnO₂ nanomaterials. acs.orgsysrevpharm.org Studies have shown that the choice of the Mn(II) precursor salt, such as MnCl₂·4H₂O, Mn(CH₃COO)₂·4H₂O, or MnSO₄·H₂O, has a profound impact on the morphology of the resulting MnO₂. acs.orgsysrevpharm.org For instance, using different Mn(II) precursors under the same hydrothermal conditions can lead to the formation of MnO₂ with distinct shapes like tennis-like microspheres, chestnut shell microspheres, or sea urchin-like microspheres. acs.org The morphology and crystallinity of the MnO₂ can be further tuned by controlling the hydrothermal temperature and time. acs.org
The mechanism of MnO₂ formation from Mn(II) often involves an initial oxidation step to form seed crystals, followed by an autocatalytic oxidation of Mn(II) on the surface of the newly formed MnO₂. tandfonline.com This autocatalytic process is a key feature in the precipitation of MnO₂ from Mn(II) solutions. tandfonline.com In some cases, the oxidation of Mn(II) to MnO₂ can proceed through an ECE (electrochemical-chemical-electrochemical) sequence with the formation of an insulating intermediate like MnOOH. researchgate.net
Beyond hydrothermal methods, other synthesis techniques are also employed. Thermal decomposition of Mn(II) precursors, such as manganese(II) acetylacetonate, is a versatile method for producing various manganese oxide nanocrystals (MnO, Mn₃O₄, and Mn₂O₃) with well-controlled size, morphology, and composition. jove.com This method allows for precise control by altering reaction parameters like time, temperature, and the types of reactants. jove.com
The choice of the oxidizing agent and the reaction medium also plays a crucial role. For example, the redox reaction between a Mn(II) salt and an oxidizing agent like NaClO₃ or KClO₃ can yield different polymorphs of MnO₂, such as α-MnO₂ or γ-MnO₂, depending on the reaction conditions. ias.ac.insysrevpharm.org
The ability to rationally design MnO₂-based materials with specific properties by carefully selecting the Mn(II) precursor and controlling the synthesis parameters is essential for optimizing their performance in various technological applications.
Deepening Understanding of Manganese(II) Transport and Regulatory Mechanisms in Prokaryotes
Manganese (Mn(II)) is an essential trace element for most bacteria, playing critical roles in various cellular processes, including metabolism, oxidative stress resistance, and pathogenesis. nih.govfrontiersin.orgoup.com Consequently, prokaryotes have evolved sophisticated systems to tightly regulate the intracellular concentration of Mn(II), ensuring sufficient uptake for cellular functions while preventing toxicity from excess accumulation. nih.govnih.gov
Manganese(II) Transport Systems
Bacteria primarily utilize two major types of high-affinity importers to acquire Mn(II) from the environment:
Nramp (Natural resistance-associated macrophage protein) family transporters: These are secondary active transporters, typified by MntH, that use a proton gradient to drive Mn(II) uptake. nih.govfrontiersin.orgoup.com The bacterial Nramp-type transporter was first identified and characterized in Salmonella enterica serovar Typhimurium. nih.gov
ABC (ATP-binding cassette) transporters: These primary active transporters, such as MntABC and SitABCD, use the energy from ATP hydrolysis to import Mn(II). nih.govoup.com
Many bacterial species possess both Nramp and ABC-type transporters, highlighting the importance of Mn(II) acquisition. nih.govrsc.org In some cases, a third uptake system may exist, as suggested by studies in Bacillus subtilis. nih.gov Additionally, some bacteria utilize other transport systems, such as P-type ATPases (e.g., MntP in Lactobacillus) and outer membrane proteins (e.g., MnoP in Bradyrhizobium). nih.govrsc.org
These transporters exhibit high selectivity for Mn(II) over other divalent cations like Fe(II), enabling bacteria to accumulate millimolar concentrations of intracellular Mn(II) even from environments where it is scarce. oup.com
Regulatory Mechanisms
The expression and activity of these Mn(II) transporters are tightly controlled to maintain homeostasis. nih.govnih.gov This regulation occurs at both the transcriptional and post-transcriptional levels.
Transcriptional Regulation: The expression of genes encoding Mn(II) transporters is often controlled by Mn(II)-responsive transcription factors. nih.govnih.gov The most widespread class of these regulators is the MntR family, which are members of the DtxR superfamily. oup.com In the presence of high Mn(II) concentrations, MntR binds to Mn(II) and represses the expression of Mn(II) uptake systems. oup.com Other transcription factors, such as Fur (Ferric uptake regulator), can also influence Mn(II) transport in some bacteria. oup.com In certain cyanobacteria, a two-component signal-transduction system regulates manganese transport gene expression. nih.gov
Post-transcriptional Regulation: Mn(II) can also directly influence the expression of some genes via Mn(II)-responsive riboswitches. nih.gov These are structured RNA elements in the 5' untranslated region of mRNAs that can bind to Mn(II) and alter gene expression, often by controlling transcription termination or translation initiation.
Physiological Roles and Niche Adaptation
The strategies for Mn(II) homeostasis vary among different bacterial species, often reflecting their specific metabolic needs and environmental niches. nih.govoup.com Some bacteria are considered "iron-centric," requiring minimal Mn(II), which is primarily used to combat oxidative stress. nih.govoup.com These bacteria typically have very tight regulation of Mn(II) uptake. nih.govoup.com In contrast, "manganese-centric" bacteria, such as those in the Lactobacillus genus, require little to no iron and utilize Mn(II) for a broader range of functions. nih.govoup.com These organisms can accumulate extraordinarily high intracellular levels of Mn(II), which they use for non-enzymatic detoxification of reactive oxygen species and as a mechanism for competitive exclusion of other metals. nih.govoup.com
The ability to acquire and properly manage Mn(II) is crucial for the virulence of many pathogenic bacteria. oup.comresearchgate.net The disruption of Mn(II) transport systems can render pathogenic bacteria avirulent, demonstrating that Mn(II)-dependent processes are essential for survival and proliferation within a host. oup.com
Below is a data table summarizing key Mn(II) transporters in prokaryotes:
| Transporter Family | Representative(s) | Energy Source | Organism(s) | Reference(s) |
| Nramp | MntH | Proton Motive Force | S. Typhimurium, E. coli, B. subtilis | nih.gov, oup.com, frontiersin.org |
| ABC Transporter | MntABC, SitABCD | ATP Hydrolysis | S. Typhimurium, E. coli, B. subtilis | nih.gov, oup.com, frontiersin.org |
| P-type ATPase | MntP | ATP Hydrolysis | Lactobacillus sp. | rsc.org |
| Outer Membrane Protein | MnoP | Not fully elucidated | Bradyrhizobium | nih.gov |
Q & A
Q. What steps are critical for replicating Mn²⁺-catalyzed reaction mechanisms reported in high-impact journals?
- Methodological Answer :
- Reagent Purity : Use trace-metal-grade chemicals; validate via ICP-MS.
- Detailed Protocols : Share step-by-step workflows, including stirring rates, degassing methods, and catalyst aging effects.
- Peer Review : Publish negative results or failed replications to address publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
